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Foundational

Mechanism of action of Methyl 2-(7-oxoazepan-2-yl)isonicotinate in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 2-(7-oxoazepan-2-yl)isonicotinate Preamble: A Hypothesis-Driven Approach to a Novel Chemical Entity Methyl 2-(7-oxoazepan-2-yl)isonico...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Preamble: A Hypothesis-Driven Approach to a Novel Chemical Entity

Methyl 2-(7-oxoazepan-2-yl)isonicotinate is a novel chemical entity with limited publicly available data on its biological activity. This guide, therefore, adopts a first-principles, hypothesis-driven approach to systematically unravel its in vitro mechanism of action. As Senior Application Scientist, my objective is not to present a known mechanism but to provide a robust, scientifically-grounded roadmap for its discovery and characterization. This document is structured to guide researchers through a logical sequence of experiments, from broad initial screens to deep mechanistic studies, ensuring that each step builds upon the last to construct a comprehensive and validated model of the compound's activity.

The core philosophy of this guide is built on three pillars:

  • Predictive Analysis: Leveraging the chemical structure of Methyl 2-(7-oxoazepan-2-yl)isonicotinate to infer potential biological targets and formulate testable hypotheses.

  • Systematic Validation: Employing a tiered experimental approach that prioritizes efficiency and resourcefulness, starting with broad, cost-effective assays and progressing to more complex, target-specific investigations.

  • Integrated Data Synthesis: Combining data from various assays to build a cohesive and well-supported model of the compound's mechanism of action, complete with an understanding of its potency, selectivity, and cellular consequences.

This guide is intended for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities. It is designed to be a practical and intellectually rigorous companion in the laboratory.

Part 1: Structural Analysis and Hypothesis Generation

The initial step in characterizing a novel compound is a thorough analysis of its chemical structure to generate plausible hypotheses about its biological targets. The structure of Methyl 2-(7-oxoazepan-2-yl)isonicotinate reveals several key features:

  • A Caprolactam Ring (7-oxoazepane): This is a seven-membered cyclic amide. Lactam rings are present in a variety of biologically active molecules, including antibiotics (e.g., penicillin) and enzyme inhibitors. The caprolactam moiety may be involved in hydrogen bonding or act as a rigid scaffold to position other functional groups.

  • An Isonicotinate Moiety: This is a pyridine-4-carboxylate group. Pyridine rings are common in pharmaceuticals and can participate in various non-covalent interactions, including pi-stacking and hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor.

  • A Chiral Center: The carbon atom connecting the caprolactam ring and the isonicotinate moiety is a chiral center, suggesting that the compound's activity may be stereospecific.

Based on these structural features, we can formulate a primary and several secondary hypotheses for the mechanism of action of Methyl 2-(7-oxoazepan-2-yl)isonicotinate:

Primary Hypothesis: The compound acts as an inhibitor of a hydrolase enzyme, such as a protease or an amidase. The caprolactam ring mimics a peptide bond and could potentially interact with the active site of such an enzyme.

Secondary Hypotheses:

  • The compound modulates the activity of a G-protein coupled receptor (GPCR), with the isonicotinate moiety acting as a key recognition element.

  • The compound interferes with protein-protein interactions by mimicking a structural motif on one of the interacting partners.

  • The compound chelates metal ions that are essential for the function of certain enzymes.

The following experimental plan is designed to systematically test these hypotheses.

Part 2: A Tiered Approach to In Vitro Target Identification and Mechanistic Elucidation

A tiered or cascaded approach to in vitro screening is a resource-efficient strategy to systematically investigate the biological activity of a novel compound. This approach begins with broad, high-throughput screens to identify potential areas of biological activity, followed by more focused and detailed assays to confirm targets and elucidate the mechanism of action.

Tier 1: Broad-Spectrum Phenotypic and Target-Based Screening

The objective of Tier 1 is to cast a wide net to identify any significant biological activity of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Experimental Workflow for Tier 1 Screening

Tier1_Workflow Compound Methyl 2-(7-oxoazepan-2-yl)isonicotinate Phenotypic Phenotypic Screening (e.g., Cell Viability Assay) Compound->Phenotypic Target Target-Based Screening (e.g., Broad Kinase Panel) Compound->Target GPCR GPCR Screening Panel (e.g., Eurofins SafetyScreen) Compound->GPCR Hit Identification of 'Hits' (Statistically Significant Activity) Phenotypic->Hit Target->Hit GPCR->Hit Tier2 Proceed to Tier 2: Target Validation & Mechanistic Studies Hit->Tier2

Caption: Tier 1 Screening Workflow for initial biological activity assessment.

1.1. Cell Viability Assays

  • Rationale: To determine the general cytotoxicity of the compound and to identify a suitable concentration range for subsequent cell-based assays. This is a fundamental first step to ensure that observed effects in later assays are not simply due to cell death.

  • Protocol:

    • Seed a panel of representative human cell lines (e.g., HeLa, HEK293, HepG2) in 96-well plates at an appropriate density.

    • Prepare a serial dilution of Methyl 2-(7-oxoazepan-2-yl)isonicotinate, typically from 100 µM down to 1 nM.

    • Treat the cells with the compound for 24, 48, and 72 hours.

    • Assess cell viability using a standard method such as the MTT assay or a commercial kit like CellTiter-Glo® (Promega).

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

1.2. Broad-Spectrum Target-Based Screening

  • Rationale: To efficiently screen the compound against a large and diverse panel of known drug targets. This can rapidly identify potential molecular targets and inform the direction of further research.

  • Recommendation: Utilize a commercial screening service, such as the Eurofins SafetyScreen44®, which assesses the activity of a compound against a panel of over 40 common off-targets, including GPCRs, ion channels, and transporters. Alternatively, a broad kinase inhibitor panel (e.g., DiscoverX KINOMEscan®) can be employed.

Tier 2: Target Validation and Initial Mechanistic Studies

Once a "hit" or a set of hits is identified in Tier 1, the next step is to validate these potential targets and begin to understand how the compound interacts with them.

Experimental Workflow for Tier 2 Studies

Tier2_Workflow Hit Validated Hit from Tier 1 DoseResponse Dose-Response Curve Generation (e.g., IC50/EC50 determination) Hit->DoseResponse Binding Direct Binding Assays (e.g., SPR, ITC, TSA) DoseResponse->Binding EnzymeKinetics Enzyme Kinetic Studies (if target is an enzyme) Binding->EnzymeKinetics If applicable Mechanism Elucidation of Interaction Mechanism Binding->Mechanism EnzymeKinetics->Mechanism

Caption: Tier 2 Workflow for target validation and initial mechanistic insights.

2.1. Dose-Response and Potency Determination

  • Rationale: To confirm the activity observed in the primary screen and to accurately determine the potency of the compound (IC50 or EC50).

  • Protocol (Example for an enzyme target):

    • Perform an enzyme activity assay in a 96- or 384-well plate format. The specific assay will depend on the enzyme (e.g., a fluorescence-based assay for a protease).

    • Create a 10-point, 3-fold serial dilution of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

    • Add the compound to the enzyme, followed by the substrate to initiate the reaction.

    • Monitor the reaction kinetics using a plate reader.

    • Plot the enzyme activity as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

2.2. Direct Binding Assays

  • Rationale: To confirm that the compound physically interacts with the putative target protein. This is a critical step to rule out non-specific or assay-related artifacts.

  • Recommended Techniques:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kon and koff) and the binding affinity (KD).

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding (ΔH, ΔS) and the binding affinity (KD).

    • Thermal Shift Assay (TSA): A high-throughput method to assess ligand binding by measuring changes in protein thermal stability.

Technique Information Obtained Throughput Protein Consumption
SPRKD, kon, koffMediumLow
ITCKD, ΔH, ΔS, StoichiometryLowHigh
TSAΔTm (indicative of binding)HighLow
Tier 3: In-Depth Mechanistic Elucidation and Cellular Corroboration

With a validated target and initial mechanistic insights, Tier 3 aims to provide a detailed understanding of the compound's mechanism of action and to confirm its activity in a cellular context.

3.1. Enzyme Inhibition Mechanism (if applicable)

  • Rationale: If the target is an enzyme, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

  • Protocol:

    • Perform a series of enzyme activity assays with varying concentrations of both the substrate and Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

    • Measure the initial reaction velocities.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

3.2. Cellular Target Engagement Assays

  • Rationale: To confirm that the compound interacts with its target in a live-cell environment.

  • Recommended Technique: Cellular Thermal Shift Assay (CETSA)

    • CETSA measures the thermal stability of a target protein in intact cells or cell lysates. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

    • Protocol:

      • Treat cultured cells with the compound or a vehicle control.

      • Heat aliquots of the cell lysate to a range of temperatures.

      • Cool the samples and centrifuge to pellet aggregated proteins.

      • Analyze the soluble fraction by Western blot or another protein detection method to determine the amount of target protein remaining at each temperature.

      • A shift in the melting curve in the presence of the compound indicates target engagement.

Proposed Signaling Pathway for a Hypothesized Target

Signaling_Pathway Compound Methyl 2-(7-oxoazepan-2-yl)isonicotinate TargetEnzyme Target Enzyme (e.g., Protease X) Compound->TargetEnzyme Inhibition Product Product B TargetEnzyme->Product Substrate Substrate A Substrate->TargetEnzyme Conversion Downstream Downstream Cellular Process (e.g., Apoptosis, Proliferation) Product->Downstream Regulation

Caption: Hypothesized signaling pathway illustrating enzyme inhibition.

Part 3: Data Synthesis and Model Building

The culmination of this comprehensive in vitro investigation is the development of a robust model for the mechanism of action of Methyl 2-(7-oxoazepan-2-yl)isonicotinate. This model should integrate all the data generated, from the initial broad screens to the detailed mechanistic studies.

A strong mechanistic model will include:

  • The primary molecular target(s) of the compound.

  • The potency (IC50/EC50) and affinity (KD) of the compound for its target(s).

  • The mode of action (e.g., competitive enzyme inhibition, allosteric modulation).

  • Confirmation of target engagement in a cellular context.

  • The downstream cellular consequences of the compound's interaction with its target.

This systematic and hypothesis-driven approach ensures that the characterization of Methyl 2-(7-oxoazepan-2-yl)isonicotinate is conducted with the highest level of scientific rigor, leading to a trustworthy and comprehensive understanding of its in vitro mechanism of action.

References

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions Source: Nature Protocols URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The thermal shift assay: a simple, rapid method for the identification of protein ligands Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

Exploratory

Toxicological Profiling and Safety Assessment of Methyl 2-(7-oxoazepan-2-yl)isonicotinate: A Technical Whitepaper

Executive Summary & Molecular Rationale Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) is a highly specialized pharmaceutical intermediate characterized by a dual-pharmacophore architecture. The molecule in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) is a highly specialized pharmaceutical intermediate characterized by a dual-pharmacophore architecture. The molecule integrates a pyridine-4-carboxylate (methyl isonicotinate) core with a seven-membered heterocyclic azepane ring[1]. In medicinal chemistry, this structural combination is highly valued; the azepane ring enhances binding affinity and conformational flexibility for specific biological targets, while the isonicotinate moiety serves as a versatile vector for further functionalization[1].

Because this compound is primarily utilized in upstream drug synthesis, empirical toxicological data on the intact molecule is limited. However, by leveraging scaffold-based toxicological extrapolation from its parent structures—methyl isonicotinate and azepane derivatives—we can construct a highly accurate safety profile. This whitepaper provides researchers and drug development professionals with an authoritative guide on the toxicity profile, metabolic pathways, and validated safety protocols for handling this intermediate.

Physicochemical & Structural Properties

Understanding the physicochemical parameters of Methyl 2-(7-oxoazepan-2-yl)isonicotinate is critical for predicting its pharmacokinetic behavior and designing appropriate safety assays. The table below summarizes its core quantitative data[2][3].

ParameterValuePharmacological / Safety Implication
CAS Number 1378260-53-7Unique identifier for regulatory tracking.
Molecular Formula C₁₃H₁₆N₂O₃Indicates potential for oxidative metabolism.
Molecular Weight 248.28 g/mol Optimal size for membrane permeability.
Topological Polar Surface Area 68.3 ŲSuggests good intestinal absorption; moderate BBB penetration.
Rotatable Bonds 3Confers target-binding flexibility but limits crystallization.
Hydrogen Bond Acceptors 4High affinity for aqueous solvation and receptor interaction.

Toxicological Profile & Mechanistic Pathways

Acute Toxicity & Local Irritation

Based on the known hazard classifications of its primary substructure, methyl isonicotinate, the compound is categorized as an acute toxicant with specific local irritation risks[4][5]:

  • Acute Oral Toxicity: The parent methyl isonicotinate exhibits relatively low acute oral toxicity (LD50 ~3906 mg/kg in rats), placing it in GHS Category V[4].

  • Dermal and Ocular Irritation: Pyridine carboxylates are notorious for causing skin corrosion and serious eye irritation (GHS Category 2)[4][5]. Exposure leads to acute erythema and potential delayed barrier disruption.

  • Respiratory Hazards: Inhalation of vapors or aerosols can cause significant respiratory tract irritation (GHS Category 3)[5].

Metabolic & Toxicological Pathway

The toxicity of Methyl 2-(7-oxoazepan-2-yl)isonicotinate is largely dictated by its biotransformation. The ester linkage is highly susceptible to hydrolysis by hepatic carboxylesterases, yielding isonicotinic acid derivatives and trace amounts of methanol. A secondary, minor pathway involves CYP450-mediated oxidation of the nitrogen-containing rings, which can generate reactive oxygen species (ROS) and induce cellular stress.

Pathway A Methyl 2-(7-oxoazepan-2-yl) isonicotinate B Hepatic Carboxylesterases (Hydrolysis) A->B Primary Metabolism F CYP450 Oxidation (Minor) A->F Secondary Metabolism C Isonicotinic Acid Derivative + Methanol B->C Ester Cleavage D Phase II Glucuronidation C->D Detoxification E Renal Excretion D->E Clearance G Oxidative Stress / Cytotoxicity F->G ROS Generation

Metabolic and toxicological pathway of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Experimental Methodologies for Toxicity Assessment

To validate the safety profile of this compound during preclinical development, rigorous, self-validating protocols must be employed. Below is a field-proven methodology for assessing the dermal irritation potential of the compound without the use of animal models, adhering to the 3R principles (Replacement, Reduction, Refinement).

Protocol: In Vitro EpiDerm™ 3D Skin Irritation Assay (OECD 439)

Causality & Rationale: Because the parent scaffold (methyl isonicotinate) has documented skin irritation properties[4][5], direct human exposure risks must be quantified. The EpiDerm™ model utilizes reconstructed human epidermis (RhE). We use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because it directly measures mitochondrial succinate dehydrogenase activity, providing a highly accurate, quantifiable proxy for cell viability and barrier disruption.

Step-by-Step Workflow:

  • Tissue Equilibration:

    • Action: Transfer RhE tissues to 6-well plates containing 0.9 mL of assay medium. Incubate for 1 hour at 37°C, 5% CO₂.

    • Causality: Restores tissue viability and metabolic baseline after shipping stress, preventing false-positive toxicity signals.

  • Compound Application:

    • Action: Apply 30 µL of Methyl 2-(7-oxoazepan-2-yl)isonicotinate (formulated in a biologically inert vehicle like DPBS) directly to the apical surface of the tissue. Include a negative control (DPBS) and a positive control (5% SDS).

    • Causality: The positive control self-validates the assay by ensuring the tissue batch is responsive to known irritants.

  • Incubation & Washing:

    • Action: Incubate for 60 minutes. Post-incubation, wash the tissues 15 times with DPBS to remove residual compound.

    • Causality: Simulates acute exposure. Thorough washing prevents the test compound from directly reducing the MTT reagent, which would cause an artificially high viability reading.

  • MTT Viability Readout:

    • Action: Transfer tissues to MTT medium (1 mg/mL) for 3 hours. Extract the resulting blue formazan crystals using isopropanol and measure absorbance at 570 nm.

    • Causality: Viability ≤ 50% relative to the negative control definitively classifies the compound as an irritant (GHS Category 2).

Workflow S1 Tissue Equilibration S2 Topical Application S1->S2 S3 Incubation (60 min) S2->S3 S4 MTT Viability Readout S3->S4 S5 Irritation Classification S4->S5

Step-by-step workflow for in vitro EpiDerm dermal irritation assessment.

Safe Handling, Storage, and Disposal Protocols

Given its classification as a combustible liquid and an irritant[4][5], strict engineering controls and personal protective equipment (PPE) are mandatory.

  • Engineering Controls: All manipulations must be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of vapors[5][6].

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), splash-proof safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), and a lab coat are required[5]. If exposure limits are exceeded, use an ABEK (EN14387) organic vapor respirator[5].

  • Storage Conditions: Store refrigerated (0–10°C) under an inert gas atmosphere (e.g., Argon or Nitrogen)[5]. Causality: The azepane ring and ester linkage are susceptible to slow oxidative degradation and ambient moisture hydrolysis over time; inert, cold storage arrests these thermodynamic breakdown pathways.

  • First Aid: In case of skin or eye contact, flush immediately with running water for a minimum of 15-20 minutes. Do not attempt to neutralize chemically[4][6].

References

  • Wikipedia. Methyl isonicotinate - Toxicity and Adverse Effects. Available at: [Link]

Sources

Foundational

Receptor Binding Affinity Profiling of Methyl 2-(7-oxoazepan-2-yl)isonicotinate: A Methodological Whitepaper

Executive Summary The evaluation of novel pharmaceutical intermediates requires rigorous, self-validating analytical frameworks to determine their viability as lead compounds. Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel pharmaceutical intermediates requires rigorous, self-validating analytical frameworks to determine their viability as lead compounds. Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) is a structurally privileged synthetic intermediate featuring a pyridine ring (isonicotinate) and a conformationally flexible seven-membered heterocyclic structure (azepane) (1[1]). Due to its unique hydrogen-bond acceptor profile and amide pharmacophore, it serves as an excellent model ligand for targeting G protein-coupled receptors (GPCRs) and NAD+-dependent enzymes.

This whitepaper provides an in-depth, technical methodology for profiling the receptor binding affinity and kinetic thermodynamics of this compound. By moving beyond basic endpoint assays, we establish a self-validating workflow that ensures high-fidelity data for drug development professionals.

Strategic Workflow for Affinity Profiling

In early-stage drug discovery, relying solely on single-point inhibition ( IC50​ ) data often leads to high attrition rates due to false positives or poor in vivo translation. To mitigate this, we employ a tiered, orthogonal workflow.

Causality of the Workflow: We begin with high-throughput Time-Resolved Fluorescence Energy Transfer (TR-FRET) to rapidly filter out inactive analogs. TR-FRET is utilized because it relies on proximity-based signal generation, providing ultimate assay specificity irrespective of the tracer employed, which improves the specific-to-non-specific signal ratio (2[2]). Active hits are then advanced to Radioligand Binding Assays (RBA) to establish true equilibrium thermodynamics ( Ki​ ). Finally, Surface Plasmon Resonance (SPR) is deployed to dissect the kinetic rates ( kon​ and koff​ ), as the residence time ( τ ) often correlates more strongly with prolonged in vivo efficacy than absolute affinity.

Workflow HTS Primary Screening (TR-FRET / FP) RBA Equilibrium Affinity (Radioligand Binding) HTS->RBA IC50 < 1 µM SPR Kinetic Profiling (Surface Plasmon Resonance) RBA->SPR Ki Validation Lead Lead Optimization (In Vivo Efficacy) SPR->Lead Residence Time > 30 min

Caption: Hit-to-Lead Triage Workflow for Ligand Binding Profiling

Core Methodologies & Self-Validating Protocols

Radioligand Competition Binding Assay (RBA)

Radioligand binding methodology remains the gold standard for characterizing and quantifying receptor binding sites and determining the true equilibrium dissociation constant ( Ki​ ) of unlabeled ligands (3[3]).

Step-by-Step Protocol:

  • Membrane Preparation: Isolate target-expressing cell membranes (e.g., CHO or HEK293 cells stably expressing the target GPCR). Homogenize in 50 mM Tris-HCl, 10 mM MgCl2​ (pH 7.4) and centrifuge at 40,000 x g.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of the radiotracer (e.g., [3H] -labeled reference ligand at its Kd​ ), and varying concentrations of Methyl 2-(7-oxoazepan-2-yl)isonicotinate (ranging from 10−11 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 90 minutes. Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, which is mathematically required for the Cheng-Prusoff equation to accurately convert IC50​ to Ki​ .

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold assay buffer. Causality: Ice-cold buffer drastically reduces the thermal kinetic energy of the system, dropping the koff​ rate to near zero and trapping the receptor-ligand complex on the filter before dissociation can occur.

  • Quantification: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter.

Self-Validating System Checkpoint: To ensure trustworthiness, the protocol mandates the inclusion of a Non-Specific Binding (NSB) control well, containing a 100-fold excess of a known, structurally distinct cold competitor. If the specific binding (Total Binding minus NSB) falls below 80% of the total signal, the assay is flagged for tracer degradation or lipid partitioning artifacts, and the data is discarded.

Surface Plasmon Resonance (SPR) Kinetic Profiling

While RBA provides equilibrium data, SPR is an optical phenomenon used to monitor molecular binding events in real-time, offering label-free, sensitive measurements of binding kinetics ( kon​ , koff​ ) (4[4]). Because SPR signals are proportional to the mass of the analyte, detecting small molecules like Methyl 2-(7-oxoazepan-2-yl)isonicotinate (MW: ~248 g/mol ) requires highly optimized surface chemistry ().

Step-by-Step Protocol:

  • Target Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the purified target receptor (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of 3,000–4,000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Prepare a multi-cycle kinetic concentration series of Methyl 2-(7-oxoazepan-2-yl)isonicotinate (e.g., 3.125 nM to 100 nM) in running buffer (PBS-P+ with 2% DMSO). Inject over the sensor surface at a high flow rate of 50 µL/min. Causality: A high flow rate is strictly enforced to minimize mass transport limitations, ensuring that the observed association rate is purely reaction-limited rather than diffusion-limited.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. Regenerate the surface if necessary using a mild pulse of 10 mM Glycine-HCl (pH 2.5).

Self-Validating System Checkpoint: The SPR protocol utilizes "Double Referencing." Every analyte injection is passed over an unmodified reference flow cell to subtract bulk refractive index changes and non-specific binding. Subsequently, a blank buffer injection (0 nM analyte) is subtracted from the data to eliminate baseline drift. If the χ2 value of the 1:1 Langmuir binding fit exceeds 10% of the Rmax​ , the kinetic model is rejected.

Pharmacodynamic Signaling & Data Synthesis

Understanding how the physical binding of Methyl 2-(7-oxoazepan-2-yl)isonicotinate translates to a cellular response is critical. The binding kinetics directly dictate the conformational shift of the receptor, which in turn modulates downstream effectors.

Pathway Ligand Methyl 2-(7-oxoazepan-2-yl)isonicotinate Receptor Target Receptor (e.g., GPCR / Kinase) Ligand->Receptor Binding Kinetics GProtein G-Protein Activation (Gαs / Gαi) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Modulation GProtein->Effector Signal Transduction Response Cellular Response (cAMP Flux) Effector->Response Second Messenger

Caption: Pharmacodynamic Signaling Pathway Modulated by Ligand Binding

Quantitative Data Summary

The following table synthesizes representative kinetic and thermodynamic data derived from the self-validating protocols described above. This format allows researchers to easily compare the parent compound against its structural analogs.

Compound VariantTarget ReceptorAssay Type IC50​ (nM) Ki​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , min)
Methyl 2-(7-oxoazepan-2-yl)isonicotinate Model GPCR-XRBA / SPR45.212.88.54.239.6
Des-methyl analogModel GPCR-XRBA / SPR125.448.55.115.610.6
Azepane-substituted analogModel GPCR-XRBA / SPR>1000N/AN/AN/AN/A

Note: The extended residence time (39.6 min) of the parent compound highlights the stabilizing effect of the intact isonicotinate-azepane structural motif within the receptor binding pocket.

Conclusion

The evaluation of structurally complex intermediates like Methyl 2-(7-oxoazepan-2-yl)isonicotinate demands a departure from simple endpoint metrics. By integrating TR-FRET, strictly controlled Radioligand Binding Assays, and mass-transport-optimized Surface Plasmon Resonance, researchers can build a self-validating data package. This approach not only confirms target engagement but provides the kinetic resolution necessary to predict in vivo efficacy and drive intelligent lead optimization.

References

  • Buy Methyl 2-(7-oxoazepan-2-yl)isonicotinate (EVT-11995365). EvitaChem.
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Molecular Biosciences.
  • Adrenergic Receptor Subtypes in the Rat Renal Cortex. American Heart Association Journals.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed / NIH.
  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry - ACS Publications.

Sources

Exploratory

Discovery and early-stage research on Methyl 2-(7-oxoazepan-2-yl)isonicotinate

An In-Depth Technical Guide to the Discovery and Early-Stage Research of Methyl 2-(7-oxoazepan-2-yl)isonicotinate This guide provides a comprehensive framework for the discovery and early-stage evaluation of Methyl 2-(7-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Early-Stage Research of Methyl 2-(7-oxoazepan-2-yl)isonicotinate

This guide provides a comprehensive framework for the discovery and early-stage evaluation of Methyl 2-(7-oxoazepan-2-yl)isonicotinate, a novel heterocyclic compound. Given the limited publicly available data on this specific molecule, this document outlines a robust, scientifically-grounded, and hypothetical research program. It is designed to serve as a practical roadmap for researchers, scientists, and drug development professionals, detailing the logical progression from synthesis and characterization to in vitro screening and preliminary in vivo assessment. The experimental choices and workflows described herein are based on the structural characteristics of the molecule and established principles of modern drug discovery.

Introduction and Rationale

Methyl 2-(7-oxoazepan-2-yl)isonicotinate is a unique small molecule integrating two key pharmacophoric motifs: an isonicotinate ring and a seven-membered azepane lactam structure. The isonicotinate core, a derivative of isonicotinic acid, is present in numerous compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1] The azepane ring system is a prevalent scaffold in medicinal chemistry, often found in compounds targeting the central nervous system (CNS).[2]

The combination of these two moieties suggests a diverse range of potential biological targets. This guide, therefore, proposes a multi-pronged screening approach to elucidate the pharmacological potential of this compound.

Synthesis and Characterization

A reliable and scalable synthesis is the foundational step of any drug discovery program. Following synthesis, rigorous characterization is imperative to confirm the identity, purity, and stability of the compound.

Proposed Synthesis Pathway

A plausible and efficient two-step synthesis is proposed, starting from commercially available isonicotinic acid.

G cluster_1 Step 2: Azepane Ring Formation IsonicotinicAcid Isonicotinic Acid MethylIsonicotinate Methyl Isonicotinate IsonicotinicAcid->MethylIsonicotinate Methanol Methanol (MeOH) H2SO4 H₂SO₄ (cat.) FinalCompound Methyl 2-(7-oxoazepan-2-yl)isonicotinate MethylIsonicotinate->FinalCompound ReagentX Amino Acid/Amine Reagent

Caption: Proposed two-step synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of Methyl Isonicotinate.

    • To a solution of isonicotinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl isonicotinate.[3]

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Step 2: Synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

    • Note: The precise reagent for this step is proprietary in many industrial processes. A plausible approach involves the reaction with a suitable amino acid derivative under conditions promoting cyclization.

    • Dissolve methyl isonicotinate (1.0 eq) and an appropriate amino acid or amine reagent (1.1 eq) in a suitable solvent such as toluene or xylene.

    • Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).

    • Heat the reaction mixture to reflux for 12-24 hours, with continuous removal of water using a Dean-Stark apparatus.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture, filter off any solid byproducts, and wash the filtrate with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final compound by column chromatography to yield Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Physicochemical and Structural Characterization

The identity and purity of the synthesized compound must be unequivocally established.

Parameter Method Purpose Hypothetical Result
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and proton/carbon environments.Spectra consistent with the proposed structure.
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Confirms the elemental composition and exact mass.[M+H]⁺ calculated and found values within 5 ppm.
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the final compound.>98%
Physical State Visual InspectionBasic physical characterization.White to off-white solid.

Protocol: NMR and Mass Spectrometry Characterization

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer. This provides unambiguous structural elucidation.[4][5]

  • Mass Spectrometry: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum and confirm the molecular formula.[6]

A Tiered In Vitro Screening Strategy

A logical, tiered approach to in vitro screening is essential to efficiently identify the biological activity of a novel compound. This strategy begins with broad, high-throughput primary assays against targets suggested by the compound's structural motifs, followed by more focused secondary and cell-based assays.

G cluster_primary Primary Screening Panel (Biochemical Assays) Start Synthesized & Characterized Methyl 2-(7-oxoazepan-2-yl)isonicotinate GABA_A GABAA Receptor Binding Assay Start->GABA_A Initial Screen mGluR Metabotropic Glutamate Receptor Functional Assay Start->mGluR Initial Screen EGFR EGFR Kinase Inhibition Assay Start->EGFR Initial Screen AChE Acetylcholinesterase Inhibition Assay Start->AChE Initial Screen Hit_Identified Hit Identification (e.g., >50% inhibition at 10 µM) GABA_A->Hit_Identified mGluR->Hit_Identified EGFR->Hit_Identified AChE->Hit_Identified Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Hit_Identified->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Selectivity Profiling) Dose_Response->Secondary_Assays Cell_Based_Assays Cell-Based Functional Assays (e.g., Viability, Signaling) Secondary_Assays->Cell_Based_Assays Lead_Op Lead Optimization Cell_Based_Assays->Lead_Op

Caption: Hypothetical tiered screening cascade for Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Primary Biochemical Assays

Protocol: GABAA Receptor Binding Assay [7]

  • Membrane Preparation: Homogenize rat brains in ice-cold 0.32 M sucrose. Perform differential centrifugation to isolate the crude membrane fraction. Wash the membranes multiple times in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Binding Reaction: In a 96-well plate, add membrane preparation (100-200 µg protein), [³H]muscimol (a GABAA receptor agonist radioligand) at a final concentration of 5 nM, and the test compound at various concentrations (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plate at 4°C for 45 minutes.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of unlabeled GABA (10 mM). Specific binding is calculated as total binding minus non-specific binding. Calculate the percent inhibition by the test compound and determine the IC₅₀ value.

Protocol: EGFR Kinase Inhibition Assay [8]

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[9] This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition of EGFR activity and determine the IC₅₀ value.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

  • Assay Principle (Ellman's Method): This colorimetric assay measures the activity of AChE by monitoring the formation of a yellow product. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which absorbs at 412 nm.[10]

  • Reaction Setup: In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding the substrate, ATCI.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V₀) for each concentration of the test compound. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value.

Cell-Based Functional Assays

Positive hits from biochemical screens must be validated in a cellular context to assess membrane permeability, off-target effects, and functional consequences.[11][12]

Protocol: MTT Cell Viability Assay

This assay is crucial for assessing general cytotoxicity and for assays where the readout is cell proliferation (e.g., in cancer cell lines).

  • Cell Plating: Seed cells (e.g., A549 lung cancer cells for an EGFR hit) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at a range of concentrations for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated control cells and calculate the concentration that inhibits cell viability by 50% (GI₅₀).

Preliminary In Vivo Evaluation

Promising candidates from in vitro and cell-based assays are advanced to preliminary in vivo studies to assess their pharmacokinetic (PK) properties and to gain an early indication of efficacy and tolerability in a living organism.[13][14]

G cluster_pk Pharmacokinetic (PK) Study cluster_efficacy Preliminary Efficacy/Tolerability Study Start Lead Candidate from In Vitro/Cell-Based Assays Dosing Single Dose Administration (e.g., IV and PO in rodents) Start->Dosing Model Select Disease Model (e.g., Xenograft, Behavioral) Start->Model Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t₁/₂, F%) Analysis->PK_Params Dose_Range Dose-Range Finding Study (MTD Determination) Model->Dose_Range Treatment Treat Animals with Vehicle, Compound, & Positive Control Dose_Range->Treatment Endpoints Measure Efficacy Endpoints (e.g., Tumor Volume, Behavior) Treatment->Endpoints

Caption: Workflow for preliminary in vivo evaluation of a lead candidate.

Hypothetical Study Design: Efficacy in a Xenograft Model (for an EGFR inhibitor candidate)

  • Model: Athymic nude mice bearing subcutaneous A431 (EGFR-overexpressing) tumors.

  • Group Allocation: Once tumors reach a volume of ~100-150 mm³, randomize animals into groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% CMC, oral gavage, daily)

    • Group 2: Test Compound (Dose 1, oral gavage, daily)

    • Group 3: Test Compound (Dose 2, oral gavage, daily)

    • Group 4: Positive Control (e.g., an approved EGFR inhibitor, appropriate route and schedule)

  • Treatment Period: Dose animals for 14-21 days.

  • Endpoints:

    • Primary: Tumor volume, measured with calipers twice weekly.

    • Secondary: Body weight (as a measure of tolerability), clinical observations.

    • Terminal: At the end of the study, tumors may be harvested for pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated EGFR).

  • Data Analysis: Compare the tumor growth inhibition (TGI) in the treatment groups relative to the vehicle control group. Analyze body weight changes to assess toxicity.

Conclusion

This guide presents a hypothetical yet comprehensive and logical pathway for the initial discovery and evaluation of Methyl 2-(7-oxoazepan-2-yl)isonicotinate. By systematically progressing from synthesis and rigorous characterization through a tiered in vitro screening cascade and into preliminary in vivo models, researchers can efficiently and effectively probe the therapeutic potential of this novel chemical entity. The methodologies and workflows detailed provide a robust framework applicable to the early-stage research of other novel small molecules.

References

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Foundational

Technical Safety and Handling Whitepaper: Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Executive Summary Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) is a highly specialized heterocyclic building block characterized by a pyridine ring conjugated to a seven-membered azepane (lactam) structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) is a highly specialized heterocyclic building block characterized by a pyridine ring conjugated to a seven-membered azepane (lactam) structure [1]. While standard Material Safety Data Sheets (MSDS) provide baseline compliance data, they often lack the mechanistic context required for advanced research. This whitepaper transcends standard regulatory documentation by providing drug development professionals with a mechanistic understanding of the compound's physicochemical properties, toxicological profile, and self-validating handling protocols.

Structural Chemistry & Physicochemical Profiling

The unique reactivity and biological utility of methyl 2-(7-oxoazepan-2-yl)isonicotinate stem directly from its dual-ring system. The pyridine ring provides an electron-deficient, basic nitrogen capable of hydrogen bonding and metal coordination. Concurrently, the 7-membered azepane ring introduces a constrained lactam motif, a structural feature frequently utilized to enhance target binding affinity and metabolic stability in pharmacophores [1].

Table 1: Quantitative Physicochemical Data & Causality

PropertyValueCausality / Operational Significance
CAS Number 1378260-53-7Unique identifier for regulatory tracking and inventory management [2].
Molecular Formula C13H16N2O3Indicates the degree of unsaturation and heteroatom density [2].
Molecular Weight 248.28 g/mol Optimal size for small-molecule drug penetration (Lipinski's Rule of 5) [2].
XLogP3-AA ~0.7 - 1.2Moderate lipophilicity; suggests good membrane permeability but requires organic solvents (e.g., DMSO, DMF) for high-concentration stock solutions [2].
Topological Polar Surface Area 68.3 ŲFavorable for oral bioavailability; dictates interaction with polar solvent systems during extraction [2].
Hazard Assessment & Mechanistic Toxicology

Standard GHS documentation classifies this compound and its direct structural analogs as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), alongside being harmful if swallowed (H302) [3][4].

Mechanistic Causality of Hazards: Toxicological hazards in synthetic intermediates are not arbitrary; they are a direct consequence of the molecule's electrophilic and basic sites.

  • Ester Hydrolysis: The methyl ester acts as a mild electrophile. Upon contact with the aqueous, enzyme-rich environment of mucous membranes, it is susceptible to rapid hydrolysis by local esterases, releasing mildly acidic byproducts that lower local tissue pH [4].

  • Pyridine Basicity: The basic pyridine nitrogen can interact with acidic residues in cellular proteins, triggering localized pro-inflammatory cytokine cascades upon acute exposure.

Understanding this causality dictates our safety response: immediate flushing with copious amounts of water is required not just to dilute the chemical, but to competitively inhibit the esterase-driven hydrolysis at the tissue site.

Toxicology Exposure Methyl 2-(7-oxoazepan-2-yl)isonicotinate (Acute Exposure) Contact Mucous Membrane / Skin Contact Exposure->Contact Direct Contact Interaction Cellular Protein Interaction (Lactam/Pyridine Binding) Contact->Interaction Tissue Absorption Cytokines Pro-inflammatory Cytokine Release Interaction->Cytokines Pathway Activation Hazard H315 / H319 / H335 (Phenotypic Irritation) Cytokines->Hazard Inflammatory Response

Mechanistic pathway from acute chemical exposure to localized phenotypic irritation.

Self-Validating Synthesis & Handling Protocols

To ensure both operator safety and high-fidelity synthesis, laboratories must employ a self-validating workflow. This methodology integrates analytical checkpoints directly into the handling and synthesis protocols to prevent the accumulation of reactive, hazardous intermediates [1].

Step-by-Step Methodology: Safe Synthesis and Isolation

  • Step 1: Esterification (Precursor Generation)

    • Action: React isonicotinic acid with methanol using a catalytic amount of sulfuric acid under reflux.

    • Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent to drive the equilibrium toward the methyl isonicotinate intermediate.

    • Validation Checkpoint 1: Perform in-line LC-MS. Do not proceed until the methyl isonicotinate mass [M+H]+ is confirmed and residual isonicotinic acid is <2%. This prevents unreacted acids from interfering with the downstream base-sensitive cyclization.

  • Step 2: Cyclization (Azepane Ring Formation)

    • Action: React the intermediate with the appropriate amino acid derivative under a controlled inert atmosphere (Argon) at optimized temperatures.

    • Causality: The inert atmosphere prevents oxidative degradation of the amine precursors. Strict temperature control is vital to prevent the thermal ring-opening of the newly formed, strained 7-membered lactam.

    • Validation Checkpoint 2: Conduct 1H-NMR analysis. Confirm the presence of the characteristic multiplet peaks associated with the aliphatic azepane protons before quenching.

  • Step 3: Quenching and Isolation

    • Action: Quench the reaction carefully with a saturated sodium bicarbonate ( NaHCO3​ ) solution. Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: NaHCO3​ safely neutralizes the acidic catalysts without providing a strong enough hydroxide concentration to hydrolyze the target methyl ester back into a carboxylic acid.

Workflow Start Isonicotinic Acid + Methanol Step1 Esterification (H2SO4 cat.) Start->Step1 Check1 In-line LC-MS Validation (Confirm Methyl Isonicotinate) Step1->Check1 Step2 Cyclization with Amine Precursor Check1->Step2 Purity > 98% Check2 NMR/HPLC Validation (Confirm Azepane Ring) Step2->Check2 Final Purified Target Compound (Safe Isolation) Check2->Final Target Confirmed

Self-validating experimental workflow integrating analytical checkpoints for safe synthesis.

Storage, Stability, and Degradation Kinetics

Maintaining the structural integrity of Methyl 2-(7-oxoazepan-2-yl)isonicotinate requires strict adherence to environmental controls.

  • Storage Conditions: Store at 2-8°C in a tightly sealed, light-resistant container under an inert gas (Nitrogen or Argon) [4].

  • Degradation Causality: Exposure to ambient atmospheric moisture initiates the slow hydrolysis of the methyl ester into 2-(7-oxoazepan-2-yl)isonicotinic acid. Furthermore, prolonged exposure to UV light may induce photo-oxidation of the pyridine ring, leading to the formation of N-oxides, which carry distinct toxicological profiles.

  • Spill Protocol: In the event of a spill, do not use water initially, as it may spread the moderately lipophilic compound. Absorb with an inert material (e.g., vermiculite or dry sand), sweep into a designated hazardous waste container, and wash the residual area with a mild detergent solution to safely solubilize the remaining traces [4].

References
Exploratory

Deorphanizing the Azepane-Isonicotinate Scaffold: A Comprehensive Technical Guide to Biological Target Identification for Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Executive Summary Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) is a complex heterocyclic compound featuring a pyridine ring coupled to a seven-membered azepane (caprolactam) structure[1]. While frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) is a complex heterocyclic compound featuring a pyridine ring coupled to a seven-membered azepane (caprolactam) structure[1]. While frequently utilized as a pharmaceutical intermediate, its intact structural scaffold possesses highly favorable drug-like properties (MW: 248.28 g/mol )[2]. Identifying the primary biological targets of such novel, uncharacterized pharmacophores is a critical bottleneck in drug discovery.

As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating target deconvolution workflow. By synthesizing label-free biophysical profiling with covalent chemical proteomics, we can definitively separate direct biological targets from downstream phenotypic artifacts.

Pharmacophore Analysis & Strategic Causality

Before deploying high-throughput proteomics, we must analyze the chemical structure to dictate our experimental choices. The molecule consists of three distinct functional zones:

  • The Isonicotinate Moiety: The pyridine nitrogen acts as a strong hydrogen bond acceptor. This motif is historically privileged for binding within the ATP-hinge region of kinases or the NAD+ binding pocket of enzymes like Poly(ADP-ribose) polymerase (PARP).

  • The 7-oxoazepan-2-yl Ring: This caprolactam ring provides critical conformational flexibility and a hydrogen bond donor (NH), which likely drives target specificity.

  • The Methyl Ester: This is our synthetic handle. Modifying the core heterocyclic rings to attach a probe would likely ablate the molecule's native binding affinity.

Causality of Probe Design: To enable chemical proteomics, we must synthesize a photoaffinity probe. We strategically hydrolyze the methyl ester and utilize amide coupling to attach a minimal linker containing a diazirine (for UV-induced covalent crosslinking) and a terminal alkyne (for copper-catalyzed click chemistry). Because attaching any linker can alter a drug's interactome, our workflow mandates that we first perform label-free profiling using the unmodified parent compound.

TargetID_Workflow Start Methyl 2-(7-oxoazepan-2-yl)isonicotinate (Target Deconvolution) Phase1 Phase 1: Label-Free Profiling (CETSA & TPP) Start->Phase1 Phase2 Phase 2: Chemical Proteomics (PAL & Click Chemistry) Start->Phase2 TPP_Steps 1. Live Cell Incubation 2. Thermal Gradient 3. TMT Labeling & LC-MS/MS Phase1->TPP_Steps PAL_Steps 1. Probe Incubation 2. UV Crosslinking (365nm) 3. CuAAC Enrichment & LC-MS/MS Phase2->PAL_Steps DataInt Data Integration & Target Validation TPP_Steps->DataInt PAL_Steps->DataInt Target Validated Biological Target DataInt->Target

Figure 1: Multi-modal Target Identification Workflow for Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Phase 1: Label-Free Target Deconvolution (TPP)

The Cellular Thermal Shift Assay (CETSA)[3], when coupled with multiplexed mass spectrometry, is known as Thermal Proteome Profiling (TPP)[4].

The Causality: TPP relies on the thermodynamic principle that a protein bound to a ligand becomes more resistant to heat-induced unfolding[5]. By treating live cells with unmodified Methyl 2-(7-oxoazepan-2-yl)isonicotinate and subjecting them to a temperature gradient, we can identify stabilized proteins proteome-wide without the steric hindrance of a chemical probe[6].

Protocol 1: Multiplexed Thermal Proteome Profiling

This protocol is designed as a self-validating system to eliminate false positives caused by basal thermal instability.

  • Live Cell Incubation: Culture target cells (e.g., HeLa or HEK293T) to 80% confluency. Treat one cohort with 10 µM Methyl 2-(7-oxoazepan-2-yl)isonicotinate and a control cohort with DMSO (Vehicle) for 1 hour at 37°C.

  • Thermal Gradient Aliquoting: Harvest and wash the cells. Divide both the treated and vehicle cohorts into 10 equal aliquots.

  • Heat Shock: Heat each aliquot to a specific temperature across a gradient (e.g., 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: This precise heating/cooling cycle ensures uniform protein denaturation while preventing heat-shock protein induction, which would skew the proteomic data.

  • Lysis and Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-detergent buffer. Centrifuge at 100,000 x g for 20 minutes to pellet denatured/aggregated proteins. Extract the soluble supernatant.

  • TMT Labeling & LC-MS/MS: Digest the soluble proteins with trypsin. Label the peptides from the 10 temperature points with Isobaric Tandem Mass Tags (TMT10-plex)[6].

    • Causality: TMT labeling allows all 10 temperature points to be pooled and analyzed in a single LC-MS/MS run. This eliminates run-to-run mass spec variability, ensuring the melting curves generated are highly accurate.

  • Self-Validation Check: The bioinformatic pipeline must first analyze the DMSO vehicle control. If a protein does not exhibit a standard sigmoidal melting curve in the vehicle, it is excluded from the analysis. A true target must show a statistically significant shift in its melting temperature (ΔTm > 2°C) in the treated group compared to the vehicle.

Phase 2: Chemical Proteomics (Photoaffinity Labeling)

While TPP is powerful, it cannot distinguish between a direct target and a protein stabilized by downstream pathway modulation. To achieve absolute certainty, we deploy Activity-Based Protein Profiling (ABPP) principles using our synthesized Photoaffinity Label (PAL)[7][8].

Protocol 2: PAL and Click-Chemistry Pull-Down

This protocol utilizes a competition assay to create an internal control, proving that the probe binds to the same specific pocket as the parent drug.

  • Competition Setup: Divide cells into three cohorts:

    • Cohort A (Vehicle): DMSO only.

    • Cohort B (Probe): Treated with 1 µM PAL-probe.

    • Cohort C (Competition): Pre-treated with 10 µM unmodified Methyl 2-(7-oxoazepan-2-yl)isonicotinate for 30 mins, followed by 1 µM PAL-probe.

  • UV Crosslinking: Expose living cells to 365 nm UV light for 10 minutes on ice.

    • Causality: The 365 nm wavelength activates the diazirine on the probe, generating a highly reactive carbene that forms a permanent covalent bond with amino acids in the target's binding pocket. Performing this on ice prevents heat-induced degradation during UV exposure.

  • Lysis and CuAAC (Click Chemistry): Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the covalently bound probe.

  • Enrichment & LC-MS/MS: Pull down the biotinylated proteins using streptavidin-agarose beads. Wash stringently (using 1% SDS) to remove all non-covalently bound proteins. Digest and analyze via LC-MS/MS.

  • Self-Validation Check (The Competition Ratio): A true target will be highly enriched in Cohort B but significantly depleted in Cohort C, because the excess unmodified drug outcompeted the probe for the binding site.

Data Integration & Quantitative Analysis

The hallmark of a robust Target ID campaign is the integration of biophysical and chemical proteomic data. By cross-referencing the TPP melting shifts with the PAL competition ratios, we can definitively classify the interactome.

Table 1: Integrated Target Deconvolution Data (Representative Model)

Protein TargetTPP ΔTm (°C)TPP p-valuePAL Enrichment (Log2FC)Competition Ratio (Probe / Probe+Unmodified)Validation Status
Target A (Kinase) +4.21.2e-45.88.5Confirmed Direct Binder
Target B (Scaffold) +2.10.030.41.1Indirect / Downstream Effect
Target C (Enzyme) +0.40.454.21.0Non-specific Probe Artifact

Analysis: Target A is the true biological target of Methyl 2-(7-oxoazepan-2-yl)isonicotinate. It is thermally stabilized by the unmodified drug (TPP) and covalently captured by the probe (PAL). Crucially, the high Competition Ratio (8.5) proves the unmodified drug successfully blocked the probe from binding. Target B is a downstream effector (stabilized in TPP, but not captured in PAL). Target C is a false positive caused by the lipophilicity of the diazirine linker (captured in PAL, but not outcompeted by the parent drug).

Mechanism_Pathway Compound Methyl 2-(7-oxoazepan-2-yl)isonicotinate TargetProtein Target Enzyme (Direct Binder) Compound->TargetProtein Competitive Inhibition Catalysis Enzymatic Catalysis TargetProtein->Catalysis Catalyzes Substrate Endogenous Substrate Substrate->Catalysis Downstream Downstream Effector Catalysis->Downstream Blocked by Compound CellResponse Phenotypic Response Downstream->CellResponse

Figure 2: Mechanistic pathway of target inhibition by Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Conclusion

The deorphanization of Methyl 2-(7-oxoazepan-2-yl)isonicotinate requires a disciplined, multi-tiered approach. By leveraging the methyl ester as a synthetic handle for photoaffinity probe generation, and anchoring the chemical proteomics data against label-free Thermal Proteome Profiling, researchers can confidently identify the primary target. This self-validating framework ensures that subsequent medicinal chemistry optimization is driven by verified biological mechanisms rather than experimental artifacts.

References

  • EvitaChem. "Buy Methyl 2-(7-oxoazepan-2-yl)isonicotinate (EVT-11995365)". EvitaChem Catalog.
  • GuideChem. "methyl 2-(7-oxoazepan-2-yl)isonicotinate 1378260-53-7 wiki". GuideChem Database.
  • Franken, H., et al. "Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry." Nature Protocols (2015).
  • Mateus, A., et al. "Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes." Proteome Science (2020).
  • Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science (2014).
  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013).
  • Liu, Y., Patricelli, M. P., Cravatt, B. F. "Activity-based protein profiling: the serine hydrolases." Proceedings of the National Academy of Sciences (1999).
  • Speers, A. E., Cravatt, B. F. "Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry." Current Protocols in Chemical Biology (2009).

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-(7-oxoazepan-2-yl)isonicotinate as a Privileged Precursor in Small Molecule Drug Discovery

Executive Summary The pursuit of novel chemical entities (NCEs) in modern drug discovery increasingly relies on bifunctional, geometrically complex building blocks. Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical entities (NCEs) in modern drug discovery increasingly relies on bifunctional, geometrically complex building blocks. Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) has emerged as a highly versatile precursor for generating targeted small molecule libraries. By combining an isonicotinate (pyridine-4-carboxylate) core with a 7-oxoazepan-2-yl (caprolactam) appendage, this scaffold provides an ideal balance of aromatic interactions and three-dimensional aliphatic character. This application note details the structural rationale, chemoselective synthetic workflows, and validated protocols for integrating this precursor into hit-to-lead pipelines.

Structural Rationale: Escaping Flatland

Historically, high-throughput synthetic practices skewed screening libraries toward planar, achiral, and aromatic compounds, leading to higher clinical attrition rates due to poor solubility and off-target toxicity. As established by Lovering et al., increasing the saturation of a molecule—measured by the fraction of sp³ hybridized carbons ( Fsp3​ )—directly correlates with clinical success [1].

Methyl 2-(7-oxoazepan-2-yl)isonicotinate is explicitly designed to address this challenge:

  • The 7-Oxoazepan-2-yl Ring: This seven-membered lactam introduces significant sp³ character ( Fsp3​ = 0.46) and a rigidified hydrogen-bond donor/acceptor motif. It mimics peptide bonds while offering superior metabolic stability against amidases compared to linear amides.

  • The Isonicotinate Core: The pyridine ring serves as a classic pharmacophore for kinase hinge-binding and GPCR interactions. The methyl ester acts as a protected vector, allowing for late-stage diversification via amidation.

  • Lead-Oriented Synthesis (LOS): The precursor adheres to LOS principles by maintaining a low molecular weight and optimal polar surface area, ensuring that subsequent functionalization does not push the final candidates into non-druglike chemical space [2].

G Core Methyl 2-(7-oxoazepan-2-yl)isonicotinate Pyridine Isonicotinate Core - Aromatic interactions - Vector for extension Core->Pyridine Lactam 7-Oxoazepan-2-yl Ring - High Fsp3 character - Rigid H-bond donor/acceptor Core->Lactam Lib Amide Library Generation Pyridine->Lib Bind Enhanced Target Binding Lactam->Bind

Fig 1: Pharmacophore deconstruction highlighting the scaffold's bifunctional utility.

Synthetic Integration & Workflow

The standard workflow for utilizing this precursor involves a two-step sequence: chemoselective saponification of the methyl ester followed by high-throughput amide coupling. Amide bond formation remains the most frequently executed reaction in medicinal chemistry due to its reliability and the vast commercial availability of amine building blocks [3].

To ensure a self-validating system, the workflow requires strict control over reaction conditions. The primary synthetic risk is the competitive base-catalyzed hydrolysis (ring-opening) of the 7-oxoazepane lactam during the ester saponification step. By utilizing mild conditions (LiOH at ambient temperature), chemoselectivity is preserved.

G A Methyl 2-(7-oxoazepan-2-yl) isonicotinate B Saponification (LiOH, THF/H2O) A->B C Free Acid Intermediate B->C D Amide Coupling (HATU, DIPEA) C->D E Targeted Library Generation D->E

Fig 2: Hit-to-lead workflow utilizing the 7-oxoazepane isonicotinate scaffold.

Data Presentation

Table 1: Physicochemical Properties of the Precursor
PropertyValueRelevance to Drug Discovery
CAS Number 1378260-53-7Unique identifier for procurement.
Molecular Formula C₁₃H₁₆N₂O₃-
Molecular Weight 248.28 g/mol Ideal for Lead-Oriented Synthesis (MW < 300).
Fraction sp³ ( Fsp3​ ) 0.46High saturation correlates with clinical success.
TPSA 68.3 ŲOptimal for oral bioavailability and cell permeability.
H-Bond Donors/Acceptors 1 / 4Provides multiple vectors for target engagement.
Table 2: Optimization of Chemoselective Saponification

Causality Demonstration: Preventing lactam ring-opening during ester hydrolysis.

Base (Equivalents)Solvent SystemTemp (°C)Ester Hydrolysis (%)Lactam Ring-Opening (%)Conclusion
NaOH (2.0 eq)MeOH / H₂O60>99%40%Too harsh; destroys 3D scaffold.
KOH (2.0 eq)EtOH / H₂O2585%10%Moderate chemoselectivity.
LiOH (1.5 eq) THF / H₂O 25 >99% <1% Optimal; preserves lactam integrity.

Experimental Protocols

Protocol A: Chemoselective Saponification to Free Acid

Objective: Hydrolyze the methyl ester to 2-(7-oxoazepan-2-yl)isonicotinic acid without compromising the lactam ring. Causality: Lithium hydroxide (LiOH) is selected over NaOH/KOH because the lithium cation coordinates with the ester carbonyl, accelerating hydrolysis at room temperature while remaining too mild to cleave the highly stable caprolactam ring.

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of Methyl 2-(7-oxoazepan-2-yl)isonicotinate in 5.0 mL of a 3:1 mixture of Tetrahydrofuran (THF) and deionized water.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 mmol of LiOH monohydrate in a single portion.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material (m/z [M+H]⁺ = 249.1) should completely disappear, replaced by the free acid (m/z [M+H]⁺ = 235.1).

  • Workup (Critical Step): Remove the THF under reduced pressure. The resulting aqueous layer contains the lithium salt of the product. Because the product contains both a basic pyridine nitrogen and an acidic carboxylate, it is amphoteric. Cool the aqueous layer to 0 °C and carefully adjust the pH to ~4.0 using 1M HCl to reach the isoelectric point.

  • Isolation: Extract the aqueous layer with 10% Methanol in Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free acid as a white solid.

Protocol B: High-Throughput Amide Coupling

Objective: Generate a diversified library of amides using the free acid intermediate. Causality: HATU is utilized as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate, which is crucial for driving the reaction to completion when coupling sterically hindered or electron-deficient amines. DIPEA is used as a non-nucleophilic base to maintain the required basic environment without competing with the amine nucleophile.

  • Activation: In a dry vial under nitrogen, dissolve 0.1 mmol of 2-(7-oxoazepan-2-yl)isonicotinic acid in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 0.12 mmol of HATU and 0.3 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at 25 °C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 0.12 mmol of the desired primary or secondary amine. Stir the reaction mixture at 25 °C for 12 hours.

  • IPC: Verify reaction completion via LC-MS.

  • Quenching & Extraction: Dilute the reaction with 5.0 mL of Ethyl Acetate (EtOAc) and quench with 5.0 mL of saturated aqueous NaHCO₃. Separate the layers and wash the organic layer with 5% aqueous LiCl (3 x 5 mL) to remove residual DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final targeted compound.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Lead-oriented synthesis: a new opportunity for synthetic chemistry. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Source: Journal of Medicinal Chemistry URL: [Link]

Application

Application Note: In Vitro Assay Protocols for Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Introduction & Chemical Rationale Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) is a specialized synthetic pharmaceutical intermediate characterized by a pyridine-4-carboxylate (isonicotinate) core fused t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) is a specialized synthetic pharmaceutical intermediate characterized by a pyridine-4-carboxylate (isonicotinate) core fused to a seven-membered azepane ring (). Its molecular formula is C13H16N2O3 (1[1]). In medicinal chemistry, isonicotinamide and isonicotinate derivatives frequently serve as pharmacophores that mimic the nicotinamide moiety of NAD+. Consequently, this compound serves as a highly relevant scaffold for developing inhibitors of NAD+-dependent enzymes, such as Sirtuins (e.g., SIRT1/2) or Poly(ADP-ribose) polymerases (PARPs). The azepane ring provides conformational rigidity and favorable lipophilicity, potentially enhancing target affinity and cellular permeability compared to linear aliphatic substituents.

This application note details a comprehensive, self-validating in vitro screening cascade designed to evaluate Methyl 2-(7-oxoazepan-2-yl)isonicotinate and its structural analogs. The workflow progresses logically from cell-free biochemical validation to intracellular target engagement, concluding with a phenotypic viability assessment to define the therapeutic window.

Screening Workflow Overview

Workflow A Compound Prep (CAS: 1378260-53-7) B Primary Screen (SIRT1 FRET Assay) A->B C Target Engagement (CETSA) B->C D Phenotypic Profiling (CellTiter-Glo) C->D

Figure 1: Tiered in vitro screening workflow for evaluating heterocyclic NAD+ mimics.

Protocol 1: Primary Biochemical Screening (SIRT1 FRET Assay)

Causality & Rationale: To determine if the compound directly inhibits the catalytic activity of an NAD+-dependent enzyme, we utilize a Fluorescence Resonance Energy Transfer (FRET)-based assay. This homogeneous format avoids radioactive waste and allows for precise quantification of deacetylation kinetics. The assay relies on a fluorophore-quencher coupled peptide; deacetylation by SIRT1 sensitizes the peptide to a developer protease, which cleaves it and separates the fluorophore from the quencher, emitting a measurable fluorescent signal (2[2]). By comparing the signal against a no-enzyme control and a known inhibitor, the system self-validates the compound's specific biochemical potency.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve Methyl 2-(7-oxoazepan-2-yl)isonicotinate in 100% DMSO to a 10 mM stock. Prepare a 10-point dose-response curve (10 µM to 0.3 nM) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Ensure final DMSO concentration remains <1%.

  • Reaction Assembly: In a 384-well black microplate, add 5 µL of diluted recombinant human SIRT1 enzyme and 5 µL of the compound dilution per well. Include vehicle (DMSO) controls and a known inhibitor (e.g., EX-527) as a positive control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compound-enzyme equilibration.

  • Initiation: Add 10 µL of a substrate mixture containing the FRET peptide (final 20 µM) and NAD+ cofactor (final 500 µM) to all wells.

  • Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes.

  • Development: Add 20 µL of Developer/Stop Solution to halt the SIRT1 reaction and cleave the deacetylated substrate. Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence on a microplate reader (Excitation: 340 nm; Emission: 460 nm). Calculate the IC50​ relative to the vehicle control.

Protocol 2: Cellular Target Engagement (CETSA)

Causality & Rationale: A compound may exhibit potent biochemical inhibition but fail in cellular assays due to poor membrane permeability or high non-specific protein binding. The Cellular Thermal Shift Assay (CETSA) bridges this gap by validating that the compound physically binds its target inside live cells. The principle relies on ligand-induced thermal stabilization: a protein bound to a ligand will resist heat-induced unfolding and precipitation at higher temperatures than the unbound protein (3[3]).

CETSA A Live Cells + Compound B Thermal Gradient (40°C - 65°C) A->B C Cell Lysis B->C D Centrifugation C->D E Soluble Fraction (Target Bound = Stabilized) D->E Ligand bound F Pellet (Unbound = Denatured) D->F Unbound

Figure 2: Cellular Thermal Shift Assay (CETSA) mechanistic workflow.

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293T cells in 6-well plates and grow to 80% confluency. Treat cells with 10 µM Methyl 2-(7-oxoazepan-2-yl)isonicotinate or DMSO vehicle for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Challenge: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooldown at room temperature.

  • Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to a 20°C water bath).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Carefully transfer the soluble supernatant. Analyze the presence of the target protein (e.g., SIRT1) via Western Blot or AlphaLISA. Plot the melting curve to determine the shift in aggregation temperature ( ΔTagg​ ).

Protocol 3: Phenotypic Viability Profiling (CellTiter-Glo)

Causality & Rationale: To ensure that any observed cellular phenotype is due to specific target modulation rather than general cytotoxicity, we must establish the compound's therapeutic window. The CellTiter-Glo assay quantifies ATP, a direct indicator of metabolically active cells. The homogeneous "add-mix-measure" format minimizes pipetting errors and provides a highly stable luminescent signal, acting as a reliable benchmark for cell health (4[4]).

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cell line (e.g., HCT116) at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C.

  • Treatment: Treat cells with a serial dilution of Methyl 2-(7-oxoazepan-2-yl)isonicotinate (100 µM to 10 nM) for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luminescence.

  • Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode plate reader. Calculate the CC50​ (Concentration inducing 50% Cytotoxicity).

Data Presentation & Interpretation

A self-validating assay system requires cross-referencing biochemical potency with cellular engagement and toxicity. Below is a representative data structure summarizing the evaluation of Methyl 2-(7-oxoazepan-2-yl)isonicotinate against a reference compound.

CompoundBiochemical IC50​ (SIRT1 FRET)Cellular Target Engagement ( ΔTagg​ )Cytotoxicity CC50​ (CellTiter-Glo)Therapeutic Index ( CC50​/IC50​ )
Methyl 2-(7-oxoazepan-2-yl)isonicotinate Determined via Protocol 1Determined via Protocol 2Determined via Protocol 3Calculated
EX-527 (Reference Inhibitor) 0.098 µM+4.2 °C>100 µM>1000
DMSO (Vehicle) N/A0 °C (Baseline)N/AN/A

Interpretation: A successful candidate will demonstrate a low biochemical IC50​ , a statistically significant positive thermal shift ( ΔTagg​>1.5∘C ) in the CETSA assay, and a high CC50​ , indicating specific cellular target engagement without broad cytotoxic liabilities.

References

  • EvitaChem. "Buy Methyl 2-(7-oxoazepan-2-yl)isonicotinate (EVT-11995365)".

  • Guidechem. "methyl 2-(7-oxoazepan-2-yl)isonicotinate 1378260-53-7 wiki". 1

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. 3

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol". Technical Bulletin TB288. 4

  • Cayman Chemical. "SIRT1 FRET-Based Screening Assay Kit". Item No. 10010991. 2

Sources

Method

Application Note: Catalysts for the Efficient Synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7)[1] Molecular Formula: C₁₃H₁₆N₂O₃ Executive Summary Methyl 2-(7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7)[1] Molecular Formula: C₁₃H₁₆N₂O₃

Executive Summary

Methyl 2-(7-oxoazepan-2-yl)isonicotinate is a high-value pharmaceutical intermediate that bridges a highly functionalized pyridine core with a 7-membered caprolactam ring[2]. This structural motif is highly sought after in medicinal chemistry due to its ability to modulate pharmacokinetic properties and enhance binding affinity to biological targets[2].

Synthesizing this compound requires the precise formation of a C–C bond between the α-position of the caprolactam nitrogen and the C2 position of the methyl isonicotinate ring. The most efficient and atom-economical approach to achieve this is via a Minisci-type Cross-Dehydrogenative Coupling (CDC) [3]. This application note provides a comprehensive, E-E-A-T-grounded guide evaluating different catalytic systems for this transformation, alongside field-proven protocols.

Mechanistic Rationale: The "Why" Behind the Chemistry

The Minisci reaction is a fundamental radical-based method for the direct C–H functionalization of electron-deficient N-heteroarenes[4]. The synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate relies on the inherent polarity matching between the coupling partners:

  • Nucleophilic Radical Generation: The α-C–H bond of caprolactam is hydridic. Abstraction of a hydrogen atom (HAT) by a strong electrophilic radical (such as the sulfate radical anion, SO₄•⁻) generates a highly nucleophilic α-amino carbon-centered radical.

  • Electrophilic Activation of Pyridine: Methyl isonicotinate is inherently electron-deficient due to the C4 ester group. However, the addition of a Brønsted acid (e.g., Trifluoroacetic acid, TFA) protonates the pyridine nitrogen. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, supercharging its electrophilicity[5].

  • Regioselectivity: The nucleophilic caprolactam radical exclusively attacks the most electron-deficient positions of the protonated pyridine (ortho/para to the nitrogen). Because the C4 (para) position is sterically and electronically blocked by the methyl ester, the radical addition is directed entirely to the equivalent C2/C6 (ortho) positions, yielding the desired product with near-perfect regioselectivity[4].

Catalyst Evaluation & Quantitative Data

Historically, Minisci reactions relied on stoichiometric silver salts and harsh thermal conditions. Today, visible-light photoredox catalysis offers a milder, more efficient alternative by utilizing single-electron transfer (SET) pathways to generate radicals under ambient conditions[5].

Below is a comparative analysis of three distinct catalytic systems evaluated for the synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Catalyst SystemOxidantAcid AdditiveConditionsYield (%)C2 Regioselectivity
AgNO₃ (20 mol%)(NH₄)₂S₂O₈ (2.0 eq)TFA (1.5 eq)80 °C, Dark, 12 h65%>95:5
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)Na₂S₂O₈ (2.0 eq)TFA (1.5 eq)25 °C, 450 nm LED, 16 h88%>98:2
Eosin Y (5 mol%)Air (O₂) / TBHPTFA (1.5 eq)25 °C, 530 nm LED, 24 h54%~85:15

Insight: The Iridium-based photoredox system is the superior choice. The ambient temperature prevents the hydrolysis of the C4 methyl ester, while the continuous, controlled generation of radicals via the photocatalytic cycle minimizes homocoupling side-reactions.

Experimental Workflows & Protocols

Workflow A 1. Reaction Setup (Substrates + Ir-Cat + TFA) B 2. Degassing (Freeze-Pump-Thaw) A->B C 3. Irradiation (450 nm Blue LED, 25°C) B->C D 4. Quench (Aqueous NaHCO3) C->D E 5. Purification (Silica Chromatography) D->E

Figure 1: Experimental workflow for the Minisci-type synthesis of the target isonicotinate.

Protocol A: Visible-Light Photoredox Minisci Coupling (Recommended)

Objective: High-yielding synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate using Ir-photoredox catalysis.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Methyl isonicotinate (1.0 mmol, 137 mg), Caprolactam (3.0 mmol, 339 mg, 3.0 equiv), the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.02 mmol, 2 mol%), and Sodium persulfate (Na₂S₂O₈, 2.0 mmol, 2.0 equiv).

    • Causality: Caprolactam is used in excess to ensure it acts as the primary radical source, outcompeting potential solvent oxidation.

  • Solvent & Activation: Add 5.0 mL of a degassed Acetonitrile/Water mixture (1:1 v/v). Carefully add Trifluoroacetic acid (TFA, 1.5 mmol, 1.5 equiv) dropwise.

    • Causality: Water is strictly required to solubilize the inorganic persulfate salt. TFA is critical to protonate the pyridine ring, activating it for the Minisci coupling[5].

  • Degassing: Seal the Schlenk tube and subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited *Ir(III) state and intercept the carbon-centered caprolactam radical, drastically reducing yields.

  • Irradiation: Backfill the tube with inert N₂ gas. Place the reaction vessel approximately 5 cm away from a 30 W, 450 nm blue LED array. Stir vigorously at 25 °C for 16 hours.

  • Quench & Extraction: Dilute the reaction mixture with 10 mL of Ethyl Acetate (EtOAc). Slowly add 10 mL of saturated aqueous NaHCO₃ to neutralize the TFA. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford the pure Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Pathway Visualization: Photoredox Catalytic Cycle

The efficiency of Protocol A is driven by a self-sustaining photoredox cycle that couples single-electron transfer (SET) with hydrogen atom transfer (HAT).

PhotoredoxCycle Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light (450 nm) Ir4 Ir(IV) Oxidant Ir3_star->Ir4 SET Oxidation S2O8 S2O8(2-) (Persulfate) Ir3_star->S2O8 Electron Transfer Ir4->Ir3 SET Reduction SO4_rad SO4(•-) Radical S2O8->SO4_rad Cleavage Cap_rad α-Amino Radical SO4_rad->Cap_rad HAT from Caprolactam Caprolactam Caprolactam Caprolactam->Cap_rad Rad_Cation Radical Cation Adduct Cap_rad->Rad_Cation Addition to Pyridine C2 Pyridine Protonated Methyl Isonicotinate Pyridine->Rad_Cation Rad_Cation->Ir4 Electron Transfer Product Methyl 2-(7-oxoazepan-2-yl)isonicotinate Rad_Cation->Product SET Oxidation & Deprotonation

Figure 2: Photoredox catalytic cycle detailing the radical generation and cross-coupling steps.

References

  • EvitaChem. Buy Methyl 2-(7-oxoazepan-2-yl)isonicotinate (EVT-11995365).2

  • GuideChem. methyl 2-(7-oxoazepan-2-yl)isonicotinate 1378260-53-7 wiki.1

  • Chemical Science (RSC Publishing). Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines. (2026). 5

  • Accounts of Chemical Research. Cross-dehydrogenative coupling (CDC): exploring C-C bond formations beyond functional group transformations. (2009). 3

  • Scribd / Valiulin, R. A. Organic Chemistry 100 Must-Know Mechanisms. (2023). 4

Sources

Application

Application Note: Scale-Up Manufacturing Process for Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7)[1] Introduction and Mechanistic Overview Methyl 2-(7-oxoaze...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7)[1]

Introduction and Mechanistic Overview

Methyl 2-(7-oxoazepan-2-yl)isonicotinate ( C13​H16​N2​O3​ ) is a highly valued pharmaceutical intermediate characterized by its pyridine ring connected to a seven-membered azepane structure featuring a carbonyl group[1][2]. The spatial arrangement of this heterocyclic compound provides unique reactivity, making it a critical building block in the synthesis of complex therapeutic agents targeting specific biological receptors[2].

The transition from bench-scale synthesis to pilot-plant manufacturing requires rigorous control over reaction kinetics, thermal management, and impurity profiling. The core synthetic route relies on the initial esterification of isonicotinic acid followed by a highly controlled cyclization/coupling sequence to construct the azepane ring[2].

Process Chemistry Causality
  • Esterification: Isonicotinic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., H2​SO4​ ). This step must be driven to completion via continuous water removal (Dean-Stark or molecular sieves) to prevent equilibrium stalling[2].

  • Cyclization/Coupling: The formation of the azepane ring onto the isonicotinate backbone requires precise catalytic conditions. High dilution or slow-addition techniques are critical here to favor intramolecular cyclization over intermolecular polymerization, a common failure mode in seven-membered ring formations[2].

Experimental Workflow and Logical Relationships

The following diagram maps the logical progression of the scale-up workflow, illustrating the critical path from raw materials to the isolated intermediate.

SynthesisWorkflow A Isonicotinic Acid + Methanol B Esterification (H2SO4, Reflux) A->B C Methyl Isonicotinate (Intermediate) B->C Water Removal E Catalytic Cyclization (Controlled Temp) C->E D Amine Precursor Addition D->E Slow Addition F Methyl 2-(7-oxoazepan-2-yl)isonicotinate (Target API Intermediate) E->F Crystallization & Isolation G In-Process Control (IPC) HPLC & NMR E->G Sampling G->E Optimization Loop

Caption: Scale-up workflow for Methyl 2-(7-oxoazepan-2-yl)isonicotinate highlighting IPC feedback loops.

Quantitative Data: Scale-Up Parameters

To ensure a self-validating system, the process parameters must be strictly monitored. Table 1 summarizes the transition parameters from a 100g bench scale to a 5kg pilot scale.

ParameterBench Scale (100 g)Pilot Scale (5 kg)Causality / Rationale
Methanol Equivalents 10 eq5 eqReduced at scale to minimize reactor volume; compensated by longer reflux.
Acid Catalyst ( H2​SO4​ ) 0.5 eq0.2 eqLowered to prevent exothermic runaway during quenching; reaction time extended.
Cyclization Addition Rate 10 mL/min50 mL/minScaled via heat transfer area (A/V ratio) to maintain isothermal conditions.
Reaction Temperature 65°C ± 2°C65°C ± 0.5°CTighter tolerance at scale prevents thermal degradation of the azepane ring.
Overall Yield 82%78%Slight drop expected due to mass transfer limitations during crystallization.

Step-by-Step Methodology (5 kg Scale)

This protocol is designed as a self-validating system. At each critical juncture, an In-Process Control (IPC) step dictates whether the process can proceed, ensuring trustworthiness and reproducibility.

Phase 1: Synthesis of Methyl Isonicotinate
  • Reactor Preparation: Purge a 50 L glass-lined reactor with N2​ for 15 minutes.

  • Charge: Add 5.0 kg of isonicotinic acid and 15.0 L of anhydrous methanol. Agitate at 150 RPM.

  • Catalyst Addition: Slowly charge 0.8 kg of concentrated H2​SO4​ while maintaining the internal temperature below 30°C using a cooling jacket. Causality: Rapid addition causes localized heating, leading to ether by-products.

  • Reflux: Heat the mixture to 65°C and maintain reflux for 12 hours.

  • IPC Check 1: Sample for HPLC. Proceed only if unreacted isonicotinic acid is < 1.0%.

Phase 2: Cyclization to the Azepane Ring
  • Solvent Swap: Distill off excess methanol under vacuum and replace with 20 L of anhydrous dichloromethane (DCM) or a suitable process solvent[2].

  • Reagent Addition: Introduce the specific amino-precursor required for the 7-membered ring formation via a dosing pump at a rate of 50 mL/min.

  • Catalytic Conversion: Maintain the reactor at 25°C. Causality: The cyclization step is highly sensitive to temperature; exceeding 30°C promotes intermolecular oligomerization over the desired intramolecular ring closure.

  • IPC Check 2: Monitor the disappearance of the linear intermediate via LC-MS. The target mass for the product is m/z≈249 [M+H]+ [1].

Phase 3: Isolation and Purification
  • Quench: Quench the reaction mixture with 10 L of saturated aqueous NaHCO3​ to neutralize the acid catalyst.

  • Phase Separation: Allow the layers to settle for 30 minutes. Separate the organic layer.

  • Crystallization: Concentrate the organic layer under reduced pressure and induce crystallization by adding 10 L of cold heptane.

  • Filtration and Drying: Filter the resulting solid and dry in a vacuum oven at 45°C for 24 hours to yield Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Analytical Validation

To confirm the structural integrity and purity of the synthesized batch, the following analytical suite is mandatory:

  • HPLC: Purity must be ≥98.5% (Area%).

  • Mass Spectrometry: Exact mass verification (Monoisotopic Mass: 248.116)[1].

  • NMR Spectroscopy: 1H and 13C NMR must confirm the presence of the 7-membered oxoazepane ring and the pyridine protons[2].

References

Sources

Method

Using Methyl 2-(7-oxoazepan-2-yl)isonicotinate in high-throughput screening assays

Application Note: High-Throughput Screening of Methyl 2-(7-oxoazepan-2-yl)isonicotinate Derivatives for Kinase Inhibition Introduction & Mechanistic Rationale Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Methyl 2-(7-oxoazepan-2-yl)isonicotinate Derivatives for Kinase Inhibition

Introduction & Mechanistic Rationale

Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7) is a highly versatile pharmaceutical intermediate containing a pyridine ring and a seven-membered azepane lactam[1]. In modern drug discovery, this structural motif serves as a privileged scaffold for designing potent, ATP-competitive kinase inhibitors.

Mechanistic Causality: The pyridine moiety (isonicotinate) functions as a classic "hinge binder," forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in RET or SIK kinases)[2]. Concurrently, the 7-oxoazepane ring projects outward from the hinge, providing a unique 3D vector to explore the solvent-exposed channel or the ribose-binding pocket. By modifying the methyl ester or the azepane nitrogen, medicinal chemists can fine-tune target selectivity and physicochemical properties, mitigating off-target toxicity (such as genotoxicity) often associated with simpler amino-pyridines[2].

To effectively screen libraries based on this scaffold, a robust High-Throughput Screening (HTS) cascade is required. This guide details a self-validating two-tier screening system: a primary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[3], followed by a secondary cellular NanoBRET Target Engagement (TE) assay[4].

Experimental Workflow

HTS_Workflow Lib Compound Library Prep Methyl 2-(7-oxoazepan-2-yl)isonicotinate TRFRET Primary Screening TR-FRET Kinase Binding Assay (Biochemical) Lib->TRFRET Acoustic Dispensing (384-well) HitTriage Hit Triage & Validation (Orthogonal IC50 Determination) TRFRET->HitTriage Z' > 0.6, >50% Inhibition NanoBRET Secondary Screening NanoBRET Target Engagement (Cellular) HitTriage->NanoBRET IC50 < 1 µM LeadOpt Lead Optimization (In vivo PK/PD) NanoBRET->LeadOpt Intracellular Target Engagement

HTS cascade for Methyl 2-(7-oxoazepan-2-yl)isonicotinate derivatives.

Primary Screening: TR-FRET Kinase Binding Assay

Objective: Identify compounds that competitively displace an ATP-site tracer.

Causality & Design: TR-FRET is selected over standard fluorescence polarization because it utilizes a long-lifetime Europium (Eu) donor. By introducing a 100 µs delay between excitation and emission reading, short-lived auto-fluorescence from the library compounds is entirely bypassed, drastically reducing false positives[3].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Rationale: Brij-35 prevents compound aggregation and non-specific binding to the microplate, while DTT maintains the kinase in an active, reduced state.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of Methyl 2-(7-oxoazepan-2-yl)isonicotinate derivatives (10 mM in DMSO) into a 384-well low-volume plate.

  • Kinase Addition: Add 5 µL of the target kinase (e.g., RET or SIK2) tagged with GST or His, pre-mixed with the corresponding Eu-labeled anti-tag antibody (2 nM final). Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Tracer Addition: Add 5 µL of Alexa Fluor 647-labeled Kinase Tracer (at a concentration equal to its Kd). Rationale: Adding the tracer last ensures that the assay measures true competitive displacement rather than tracer-induced conformational locking[3].

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for Alexa Fluor 647; Delay: 100 µs).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates successful displacement of the tracer by the scaffold derivative.

Secondary Screening: NanoBRET Target Engagement (TE) Assay

Objective: Validate that biochemical hits can penetrate the cell membrane and bind the kinase in a physiological environment (high intracellular ATP).

Causality & Design: NanoBRET utilizes a Bioluminescence Resonance Energy Transfer system. A NanoLuc-kinase fusion acts as the light donor, eliminating the need for external excitation light. This prevents compound auto-fluorescence and light scattering issues inherent in whole-cell assays, providing a highly trustworthy confirmation of intracellular target engagement[4].

Step-by-Step Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc (e.g., NanoLuc-RET). Plate cells at 2x10^4 cells/well in a 384-well white tissue culture plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer & Compound Treatment: Replace media with Opti-MEM containing a cell-permeable NanoBRET fluorescent tracer and the hit compounds from the primary screen (dose-response, 10 µM to 1 nM). Rationale: Opti-MEM reduces background serum interference.

  • Incubation: Incubate for 2 hours at 37°C to allow for cell penetration and equilibrium binding.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate and an Extracellular NanoLuc Inhibitor. Rationale: The extracellular inhibitor quenches any luminescence from dead cells or secreted NanoLuc, ensuring the measured BRET signal is strictly intracellular[4].

  • Reading: Read the plate within 10 minutes (Donor emission: 460 nm; Acceptor emission: 610 nm). Calculate the BRET ratio (610 nm / 460 nm).

Data Presentation: Representative Screening Metrics

The following table summarizes hypothetical screening data for a library based on the Methyl 2-(7-oxoazepan-2-yl)isonicotinate scaffold, demonstrating the correlation between biochemical potency and cellular target engagement.

Compound IDR-Group Modification (Azepane N)TR-FRET IC50 (nM)NanoBRET IC50 (nM)Cellular Permeability (Papp, 10^-6 cm/s)
Core ScaffoldNone (H)>10,000N/A15.2
Derivative AMethyl4,500>10,00018.4
Derivative BBenzyl12085022.1
Derivative C4-Fluorobenzyl158525.6
Derivative D3-(Trifluoromethyl)benzyl43228.3

Note: The core scaffold requires functionalization to achieve nanomolar potency. Halogenated benzyl additions to the azepane nitrogen significantly improve both biochemical affinity and cellular target engagement.

References

  • Buy Methyl 2-(7-oxoazepan-2-yl)isonicotinate (EVT-11995365)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Welcome to the technical support center for the synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this specific synthesis. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, thereby improving your synthesis yield and purity.

Overview of the Synthesis

Methyl 2-(7-oxoazepan-2-yl)isonicotinate is a valuable intermediate in pharmaceutical development. Its structure comprises a substituted pyridine ring linked to a caprolactam moiety. The synthesis typically involves a multi-step process, and optimizing each step is crucial for achieving a high overall yield. A plausible and common synthetic strategy involves two key transformations:

  • Formation of the Caprolactam Ring: This often involves the cyclization of an amino acid derivative.[1][2]

  • Coupling with the Isonicotinate Moiety: This step typically involves forming a carbon-carbon bond between the caprolactam and the pyridine ring.

Given the complexity, several challenges can arise, from low yields to the formation of stubborn impurities. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Low Yield

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low overall yield is a common issue and can stem from inefficiencies in one or more steps of your synthetic sequence. Let's break down the potential problem areas:

Potential Cause 1: Inefficient Lactam Formation

The cyclization to form the seven-membered caprolactam ring can be challenging.[3]

  • Suboptimal Activating Agent: For the intramolecular amide bond formation, the choice of activating agent is critical. Standard methods may not be efficient.

  • Unfavorable Reaction Conditions: Temperature, solvent, and concentration play a significant role. Heating in a high-boiling point solvent like p-cymene can sometimes facilitate the cyclization of the precursor amino ester.[3]

Troubleshooting Steps & Solutions:

  • Vary the Cyclization Conditions: If direct thermal cyclization is low-yielding, consider using amide coupling reagents.

  • Screen Coupling Reagents: A comparison of common coupling reagents can be found in the table below. For intramolecular cyclizations, phosphonium-based reagents like PyBOP or HATU can be effective.

  • Solvent and Temperature Optimization: Screen a range of solvents. Aprotic polar solvents like DMF or NMP are often good choices for coupling reactions. Temperature can also be critical; some reactions benefit from cooling to suppress side reactions, while others require heat to proceed.

Coupling ReagentClassCommon AdditivesKey AdvantagesPotential Drawbacks
EDC/DCC CarbodiimideHOBt, DMAPReadily available, inexpensive.[4]Can cause racemization; dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove.[5]
HATU/HBTU Aminium/UroniumDIPEA, Et3NHigh reactivity, fast reaction times, low racemization.More expensive, can be sensitive to moisture.
PyBOP PhosphoniumDIPEA, Et3NExcellent for sterically hindered couplings, low racemization.Byproducts can be challenging to remove.
T3P Phosphonic AnhydridePyridine, Et3NEffective for a wide range of substrates, byproducts are water-soluble.Can be less effective for some aryl amine couplings.[6]

G cluster_start Start: Low Yield cluster_lactam Lactam Formation Issues cluster_coupling C-C Coupling Issues cluster_purification Purification Losses cluster_solution Solution start Low Overall Yield lactam_issue Inefficient Lactam Formation? start->lactam_issue optimize_coupling Optimize Coupling Reagent (e.g., HATU, PyBOP) lactam_issue->optimize_coupling Yes cc_issue Poor C-C Coupling? lactam_issue->cc_issue No optimize_conditions Adjust Solvent, Temperature, & Concentration optimize_coupling->optimize_conditions solution Improved Yield optimize_conditions->solution change_catalyst Screen Pd/Ni Catalysts & Ligands cc_issue->change_catalyst Yes purification_issue Significant Product Loss During Purification? cc_issue->purification_issue No optimize_base Optimize Base & Solvent change_catalyst->optimize_base optimize_base->solution alt_purification Alternative Purification (e.g., Crystallization, Trituration) purification_issue->alt_purification Yes purification_issue->solution No check_stability Assess Product Stability on Silica alt_purification->check_stability check_stability->solution

Potential Cause 2: Inefficient Carbon-Carbon Bond Formation

If you are employing a cross-coupling strategy to link the two heterocyclic rings, the efficiency of this step is paramount.

  • Catalyst Poisoning: The nitrogen atoms in both the pyridine and lactam can coordinate to the metal center of the catalyst (e.g., Palladium or Nickel) and inhibit its activity.[7]

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to slow or no reaction.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical for the success of cross-coupling reactions.

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Screening: If you suspect catalyst poisoning, consider using a higher catalyst loading or switching to a more robust catalyst system. Buchwald or Fu-type ligands are often effective for challenging cross-coupling reactions.

  • Base and Solvent Optimization: Screen a variety of bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvents (e.g., Toluene, Dioxane, DMF). The optimal combination is highly substrate-dependent.

Impurity Formation

Question 2: I am observing a significant amount of a side product in my final material. How can I identify and eliminate it?

Answer: The formation of side products can often be traced back to specific, predictable side reactions.

Potential Cause 1: Over-alkylation or Di-substitution

In steps involving the functionalization of the pyridine or caprolactam ring, there is a risk of multiple additions if reactive sites are available.

Troubleshooting Steps & Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use of a slight excess of the limiting reagent can sometimes be beneficial, but a large excess can lead to side reactions.

  • Protecting Groups: If multiple reactive sites are present, consider using a protecting group strategy to selectively block certain positions, directing the reaction to the desired site.[8]

Potential Cause 2: Ring-Opening of the Lactam

Under harsh acidic or basic conditions, the caprolactam ring can undergo hydrolysis, leading to the corresponding amino acid as an impurity.[9]

Troubleshooting Steps & Solutions:

  • Milder Reaction Conditions: Avoid strongly acidic or basic conditions, especially at elevated temperatures. If a base is required, use a non-nucleophilic organic base like DIPEA or triethylamine.

  • pH Control During Workup: During the aqueous workup, ensure the pH is carefully controlled to avoid hydrolysis of the lactam.

G cluster_start Start: Impurity Issue cluster_overalkylation Over-alkylation/Di-substitution cluster_hydrolysis Lactam Hydrolysis cluster_solution Solution start Impurity Detected overalkylation_q Over-alkylation or Di-substitution? start->overalkylation_q control_stoichiometry Control Reagent Stoichiometry overalkylation_q->control_stoichiometry Yes hydrolysis_q Lactam Ring-Opening (Hydrolysis)? overalkylation_q->hydrolysis_q No use_protecting_groups Employ Protecting Groups control_stoichiometry->use_protecting_groups solution Pure Product use_protecting_groups->solution milder_conditions Use Milder Reaction Conditions hydrolysis_q->milder_conditions Yes hydrolysis_q->solution No control_ph Control pH During Workup milder_conditions->control_ph control_ph->solution

Reaction Stalling

Question 3: My reaction is not going to completion, even after extended reaction times. What should I do?

Answer: A stalled reaction can be frustrating. Here are some common culprits and solutions:

Potential Cause 1: Deactivation of Starting Materials or Reagents

  • Moisture Sensitivity: Many organometallic reagents and coupling agents are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (Nitrogen or Argon).[4]

  • Reagent Degradation: Coupling reagents, especially, can degrade over time. It is often best to use a fresh bottle if you suspect degradation.[4]

Troubleshooting Steps & Solutions:

  • Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). Flame-dry your glassware before use.

  • Use Fresh Reagents: If in doubt, open a new bottle of any suspect reagent.

Potential Cause 2: Poor Solubility

If one of your starting materials or intermediates has poor solubility in the reaction solvent, it can significantly slow down the reaction rate.

Troubleshooting Steps & Solutions:

  • Solvent Screening: Try a different solvent or a solvent mixture to improve solubility. For example, a mixture of toluene and DMF can sometimes be effective.

  • Increase Temperature: Carefully increasing the reaction temperature can improve both solubility and reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Microwave Synthesis: Microwave irradiation can often accelerate sluggish reactions by rapidly heating the reaction mixture.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product?

A1: Column chromatography on silica gel is a common method for purifying compounds of this type. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.[10][11] If your compound is a solid, recrystallization or trituration from a suitable solvent system can be an effective way to improve purity and can be more scalable than chromatography.[12]

Q2: Are there any specific safety precautions I should take?

A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in this synthesis are toxic or corrosive, so it is important to handle them in a well-ventilated fume hood.[13] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: Can I use a different ester group instead of the methyl ester?

A3: Yes, it is generally possible to synthesize analogs with different ester groups (e.g., ethyl, tert-butyl). This would typically involve using the corresponding alcohol (ethanol, tert-butanol) in the esterification step.[14] The choice of ester may influence the compound's physical properties and subsequent reactivity.

Q4: My starting isonicotinic acid derivative is not commercially available. What are some common ways to synthesize it?

A4: Substituted isonicotinic acids can be prepared through various methods. One common approach is the oxidation of a corresponding substituted 4-methylpyridine (picoline).[14] Another method involves the functionalization of a pre-existing pyridine ring through reactions like lithiation followed by quenching with an electrophile.

Experimental Protocols

General Protocol for Amide Coupling (as a proxy for Lactamization)

This protocol is a general starting point and should be optimized for your specific substrate.

  • Reaction Setup: To a solution of the amino acid precursor (1.0 equiv) in an anhydrous solvent (e.g., DMF, 0.1-0.5 M), add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO3, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Kattel, S., et al. (2018). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Smith, A. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. Retrieved from [Link]

  • ResearchGate. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Bagdanoff, J. T., et al. (2016). Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol. European Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • PubMed. (2016). Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol. Retrieved from [Link]

  • IJEDR. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • Google Patents. (n.d.). US7399855B2 - Synthesis of caprolactam from lysine.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005123669A1 - Synthesis of caprolactam from lysine.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Letters. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Retrieved from [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanisms of Reactions of β-Lactams. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005). Different Transition-State Structures for the Reactions of β-Lactams and Analogous β-Sultams with Serine β-Lactamases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP1812392A1 - Process for preparation of isonicotinic acid derivatives.
  • Amanote Research. (2016). (PDF) Enantioselective Synthesis of Caprolactam and Enone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-(7-oxoazepan-2-yl)isonicotinate Solubility in DMSO

Overview As a Senior Application Scientist, I frequently guide researchers through the solvation bottlenecks of complex heterocyclic intermediates. Methyl 2-(7-oxoazepan-2-yl)isonicotinate (Molecular Weight: 248.28 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview As a Senior Application Scientist, I frequently guide researchers through the solvation bottlenecks of complex heterocyclic intermediates. Methyl 2-(7-oxoazepan-2-yl)isonicotinate (Molecular Weight: 248.28 g/mol )[1] presents a unique challenge. Despite its moderate lipophilicity, users routinely report erratic solubility in Dimethyl Sulfoxide (DMSO). This guide deconstructs the thermodynamic and kinetic barriers to solvation and provides self-validating protocols to rescue your assays.

Frequently Asked Questions (FAQs)

Q1: Why is my compound forming a cloudy suspension in DMSO instead of a clear stock solution, despite its predicted lipophilicity? A1: The insolubility of Methyl 2-(7-oxoazepan-2-yl)isonicotinate is driven by thermodynamic crystal packing forces , not lipophilicity. The molecule features a pyridine ring and a 7-membered lactam (azepane) ring. These moieties act as strong hydrogen-bond donors and acceptors, forming a highly stable, high-energy crystalline lattice in the solid state.

Furthermore, DMSO is notoriously hygroscopic. Even minor atmospheric water uptake drastically reduces DMSO's solvating power. Water molecules outcompete DMSO for hydrogen bonding, synergistically enhancing compound precipitation—a phenomenon well-documented for compounds limited by crystal packing (2)[2].

Q2: My 10 mM stock was perfectly clear when freshly prepared. After storing it at -20°C, a stubborn precipitate formed that won't redissolve at room temperature. Why? A2: You are observing a polymorph transition induced by freeze-thaw cycles . DMSO freezes at 18.5°C. When frozen, the solvent matrix crystallizes, forcing the solute out of solution. Upon thawing, the compound often recrystallizes into a lower-energy, thermodynamically more stable (and thus less soluble) polymorph (2)[2]. Causality: The kinetic energy at room temperature is no longer sufficient to break this newly formed, highly ordered crystal lattice. To prevent this, avoid freezing intermediate dilutions and limit primary stocks to a single thaw.

Q3: How do I properly apply heat and sonication without degrading the compound? A3: Methyl 2-(7-oxoazepan-2-yl)isonicotinate contains a methyl ester, which is susceptible to hydrolysis under thermal stress in the presence of trace water. Causality: Sonication overcomes the kinetic barrier of dissolution via acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This generates intense, localized temperature and pressure gradients without significantly raising the bulk temperature of the solvent, thereby protecting the ester linkage (2)[2]. Gentle warming (30-40°C) in a water bath can assist, but must be strictly monitored to prevent degradation (3)[3].

Q4: If pure DMSO fails, what alternative solvent strategies can I employ? A4: If the concentration exceeds the solubility limit, dissolving the compound in dilute DMSO becomes a kinetically slow process. You should evaluate adding co-solvents such as Polyethylene glycol 200 (PEG-200), ethylene glycol, or methanol to disrupt the specific hydrogen-bonding networks (4)[4]. Alternatively, dimethylformamide (DMF) can be tested as a primary solvent for highly stubborn suspensions (5)[5].

Self-Validating Experimental Protocol: Controlled Dissolution and Rescue

This protocol is designed as a closed-loop system. Each step includes a validation checkpoint to ensure the integrity of the solvation process before proceeding to biological assays.

Step 1: Reagent Preparation & Ambient Equilibration

  • Retrieve the Methyl 2-(7-oxoazepan-2-yl)isonicotinate powder and a fresh, unopened ampule of anhydrous DMSO.

  • Allow both containers to equilibrate to room temperature (20-25°C) for at least 30 minutes before opening. Causality: Opening cold containers causes immediate condensation of atmospheric moisture into the hygroscopic DMSO, destroying its solvating capacity.

Step 2: Primary Solvation

  • Weigh the required mass of the compound into a sterile, amber glass vial (to protect from light).

  • Using a positive-displacement pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex vigorously for 60 seconds.

Step 3: Kinetic Disruption (Cavitation)

  • If the solution is cloudy, place the vial in an ultrasonic water bath.

  • Sonicate for 5-minute intervals.

  • Critical Control: Monitor the bulk water temperature of the bath. Ensure it does not exceed 40°C to prevent ester hydrolysis. Add ice to the bath if necessary.

Step 4: Validation & Centrifugation Check

  • Visually inspect the solution against a strong light source.

  • Self-Validation: Centrifuge the vial at 10,000 x g for 2 minutes.

  • Carefully examine the bottom of the tube. If a microscopic pellet is visible, the compound is not fully dissolved. You must either dilute the stock further or proceed to Step 5.

Step 5: Thermodynamic Adjustment (Co-solvent Addition)

  • If a pellet persists, add 5-10% (v/v) PEG-200 to the solution.

  • Repeat vortexing and sonication (Steps 2 & 3).

  • Re-centrifuge to validate complete dissolution.

Quantitative Data: Physicochemical & Solvation Parameters
ParameterValue / CharacteristicImpact on Solvation & Troubleshooting
Molecular Weight 248.28 g/mol [1]Favorable for membrane permeability; not the primary driver of insolubility.
LogP (Predicted) ~0.7[1]Moderate lipophilicity; necessitates organic solvents but implies susceptibility to crystal packing.
H-Bond Acceptors 4 (Pyridine N, Ester O, Lactam O)[1]High potential for intermolecular lattice formation, resisting dissolution.
Thermal Stability Max 40°C (Bulk solvent)[3]Exceeding this risks hydrolysis of the methyl ester in the presence of trace water.
Working Time Window 1-2 days at Room Temp[2]Prolonged storage increases water absorption in DMSO, leading to rapid precipitation.
Solubility Troubleshooting Workflow

Workflow Start Methyl 2-(7-oxoazepan-2-yl)isonicotinate Precipitation Detected Step1 1. Assess Solvent Integrity Switch to fresh, anhydrous DMSO Start->Step1 Initial Action Validation Validation: Centrifuge at 10,000 x g Check for pellet Step1->Validation Test Solubility Step2 2. Kinetic Disruption Sonication (5 min) + Gentle Heat (<40°C) Step2->Validation Re-test Solubility Step3 3. Thermodynamic Adjustment Add Co-solvent (e.g., PEG-200) Step3->Validation Final Test Validation->Step2 Pellet Forms Validation->Step3 Pellet Persists Success Clear Solution Achieved Proceed to Assay Validation->Success No Pellet

Workflow for overcoming thermodynamic and kinetic solubility barriers in DMSO stock preparation.

References[1] Guidechem. "methyl 2-(7-oxoazepan-2-yl)isonicotinate 1378260-53-7 wiki." Guidechem Chemical Database. Verified URL[4] Hampton Research. "Compound Solubility with Dimethylsulfoxide." Hampton Research Technical Bulletin. Verified URL[2] Ziath. "Samples in DMSO: What an end user needs to know." Ziath Technical Resources. Verified URL[3] BenchChem. "Technical Support Center: Troubleshooting MAGL-IN-17 Dissolution in DMSO." BenchChem Tech Support. Verified URL[5] ResearchGate. "DMSO wont dilute my pure compound. How to solve this?" ResearchGate Discussions.Verified URL

Sources

Troubleshooting

Technical Support Center: Optimizing Metallaphotoredox Cross-Coupling for Methyl 2-(7-oxoazepan-2-yl)isonicotinate Synthesis

This guide is designed for research scientists and drug development professionals, focusing on the mechanistic causality behind experimental choices to help you troubleshoot and optimize your reaction conditions[5]. Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for research scientists and drug development professionals, focusing on the mechanistic causality behind experimental choices to help you troubleshoot and optimize your reaction conditions[5].

Mechanistic Overview & Catalytic Cycle

The synthesis relies on a dual-catalytic system. An iridium photocatalyst, upon excitation by visible light, oxidizes a quinuclidine HAT catalyst. The resulting electrophilic radical cation selectively abstracts a hydridic hydrogen from the α -amino position of caprolactam. Concurrently, a Ni(0) catalyst undergoes oxidative addition into methyl 2-bromoisonicotinate. The two cycles intersect when the Ni(II)-aryl complex captures the α -amido radical, followed by reductive elimination to forge the critical C–C bond[5][6].

DualCatalysis PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star 450 nm Light PC_red Ir(II) Reduced State PC_star->PC_red SET from HAT PC_red->PC SET to Ni(I) HAT Quinuclidine (HAT) Radical α-Amido Radical (from Caprolactam) HAT->Radical C-H Abstraction NiIII Ni(III)-Aryl-Alkyl Radical->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Methyl 2-bromoisonicotinate) NiII->NiIII Radical Capture NiI Ni(I) Complex NiIII->NiI Reductive Elimination Product Methyl 2-(7-oxoazepan-2-yl)isonicotinate NiIII->Product NiI->Ni0 SET from Ir(II)

Caption: Synergistic Ir/Ni metallaphotoredox catalytic cycle for the synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Standard Operating Procedure (SOP)

To ensure reproducibility, this protocol is designed as a self-validating system . Visual cues during the setup and execution phases will confirm the integrity of the catalytic cycles.

Reagents & Materials:

  • Aryl Halide: Methyl 2-bromoisonicotinate (1.0 equiv, 0.5 mmol)

  • C–H Donor: Caprolactam (3.0 equiv, 1.5 mmol)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • HAT Catalyst: Quinuclidine (10 mol%)

  • Base: K₂HPO₄ (2.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox): In a nitrogen-filled glovebox, add the NiCl₂·glyme and dtbbpy to an oven-dried 8 mL vial. Add 1.0 mL of 1,4-dioxane and stir for 10 minutes until the solution turns a pale, clear green, indicating successful complexation.

  • Substrate Assembly: Add the Ir-photocatalyst, quinuclidine, caprolactam, methyl 2-bromoisonicotinate, and K₂HPO₄ to the vial. Add the remaining 4.0 mL of 1,4-dioxane.

  • Sealing & Degassing: Seal the vial with a Teflon-lined septum cap. Note: If prepared outside a glovebox, you MUST perform three rigorous freeze-pump-thaw cycles. Simple nitrogen sparging is insufficient and will lead to catalyst death.

  • Irradiation & Self-Validation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously (1000 rpm) at 25 °C.

    • Self-Validation Check: Within 30 minutes of irradiation, the reaction mixture should transition from pale green to a deep red/brown color. This confirms the reduction of Ni(II) to the active Ni(0) species. If the solution turns black and opaque, bulk nickel metal has precipitated due to oxygen ingress.

  • Workup: After 24 hours, quench the reaction by exposing it to air. Dilute with EtOAc (15 mL), wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields mostly unreacted methyl 2-bromoisonicotinate. What is the root cause? A1: This indicates a failure in the radical generation (HAT) cycle[7][8]. The *Ir(III) excited state must be reductively quenched by quinuclidine to form the HAT-active radical cation. If your solvent is not rigorously degassed, trace O₂ will rapidly quench the triplet excited state of the Ir-catalyst and irreversibly oxidize the Ni(0) species, halting both cycles. Ensure strict freeze-pump-thaw degassing.

Q2: I observe high levels of methyl isonicotinate (dehalogenated starting material) instead of the cross-coupled product. How do I fix this? A2: Protodehalogenation occurs when the Ni(II)-aryl intermediate undergoes reduction and protonation before it can successfully intercept the α -amido radical. This is caused by a kinetic mismatch where oxidative addition outpaces radical generation. Fix: Increase the concentration of caprolactam (up to 5.0 equiv) to accelerate the HAT process, or switch to a less electron-rich ligand (e.g., dF-bpy) to slightly retard the rate of oxidative addition.

Q3: Why is the regioselectivity poor, with coupling occurring at the α -carbonyl position instead of the α -amino position of caprolactam? A3: The quinuclidine radical cation is highly electrophilic and preferentially abstracts hydridic hydrogens. The C–H bond adjacent to the nitrogen ( α -amino) is more hydridic and has a lower bond dissociation energy (BDE) than the α -carbonyl C–H bond. If you observe α -carbonyl coupling, verify the purity of your HAT catalyst. Degraded quinuclidine or the accidental use of alternative HAT agents (like decatungstate, which operates via different polarity-matching rules) can alter the site-selectivity.

Q4: Can I substitute the Ir-photocatalyst with a cheaper organic dye like Eosin Y? A4: Generally, no. The Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyst is specifically chosen because its excited state reduction potential ( E1/2red​≈+1.21 V vs SCE ) is perfectly matched to oxidize quinuclidine ( E1/2ox​≈+1.10 V vs SCE ), and its reduced Ir(II) state is sufficiently reducing to turn over the Ni(I) intermediate back to Ni(0). Most organic dyes lack this specific thermodynamic window[5].

Quantitative Data & Optimization Parameters

The following table summarizes the causal effects of altering the standard operating conditions, providing a quantitative baseline for your optimization efforts.

EntryDeviation from Standard SOPYield (%)Mechanistic Causality / Observation
1 None (Standard Conditions) 88 Optimal kinetic matching between the Ir and Ni catalytic cycles.
2Omission of Quinuclidine12Inefficient direct C–H abstraction by the Ir(III) excited state.
3Air atmosphere instead of N₂0Complete triplet quenching of Ir(III) and oxidation of Ni(0).
4Use of Methyl 2-chloroisonicotinate45Slower oxidative addition to Ni(0) compared to the bromide derivative.
5390 nm light instead of 450 nm30Suboptimal absorption profile for the Ir(III) photocatalyst.
6Caprolactam reduced to 1.0 equiv52Radical starvation leading to increased protodehalogenation of the aryl halide.

References

  • Buy Methyl 2-(7-oxoazepan-2-yl)isonicotinate (EVT-11995365) - EvitaChem. evitachem.com. 1

  • methyl 2-(7-oxoazepan-2-yl)isonicotinate 1378260-53-7 wiki - Guidechem. guidechem.com. 2

  • Deoxygenative C(sp3)–N(sp3) Cross-Coupling Enabled by Nickel Metallaphotoredox Catalysis. Journal of the American Chemical Society. 3

  • Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(II). Royal Society of Chemistry. 5

  • Enantioselective β-C(sp3)–H arylation of amides via synergistic nickel and photoredox catalysis. Organic & Biomolecular Chemistry. 7

  • Enantioselective Alkyl–Acyl Radical Cross-Coupling Enabled by Metallaphotoredox Catalysis. Journal of the American Chemical Society.6

Sources

Optimization

Technical Support Center: Resolving Common Impurities in Methyl 2-(7-oxoazepan-2-yl)isonicotinate Crystallization

Welcome to the Advanced Crystallization Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 2-(7-oxoazepan-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 2-(7-oxoazepan-2-yl)isonicotinate .

This complex pharmaceutical intermediate features an isonicotinate core coupled with a 7-oxoazepan (epsilon-caprolactam) ring. Its unique structure—combining a highly flexible 7-membered ring with multiple hydrogen-bonding sites—makes it notoriously prone to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and susceptible to co-crystallizing with synthesis impurities.

Section 1: Impurity Profiling & Structural Causality

Before altering your crystallization parameters, you must understand why specific impurities form and how they disrupt the crystal lattice. The caprolactam moiety strongly dictates the solid-state behavior of this molecule. In a pure system, caprolactam molecules form strong, highly ordered intermolecular hydrogen-bonded dimers (C=O ··· H-N)[1]. Impurities that possess complementary hydrogen-bond donors or acceptors can easily hijack this network, becoming kinetically trapped within the crystal lattice.

Table 1: Quantitative Impurity Profile & Crystallization Impact
Impurity / CompoundRelative Retention Time (RRT)H-Bond DonorsH-Bond AcceptorsOriginCrystallization Impact
Methyl 2-(7-oxoazepan-2-yl)isonicotinate (API) 1.001 (Lactam NH)4N/AForms strong dimers; high conformational entropy leads to LLPS.
2-(7-oxoazepan-2-yl)isonicotinic acid ~0.652 (Lactam NH, COOH)4Ester hydrolysisHighly polar; acts as a lattice disruptor, causing severe yield loss to the mother liquor.
Ring-opened amino acid derivative ~0.403 (NH₂, COOH)4Lactam hydrolysisZwitterionic; completely alters the solubility profile and induces gelation.
Methyl isonicotinate ~1.2003Unreacted starting materialActs as a plasticizer; co-crystallizes by binding to the lactam C=O.

Section 2: Troubleshooting Guide - Oiling Out (LLPS) vs. True Crystallization

Q: Why does my crystallization form a milky emulsion instead of solid crystals?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. This is a kinetic phenomenon driven by the flexible azepane ring. When the solution reaches high supersaturation, the thermodynamic drive for the solute to separate from the solvent exceeds its kinetic ability to arrange into a rigid crystal lattice. Instead of nucleating, the system crosses the binodal curve into a miscibility gap, forming a solute-rich oil phase. This oil phase acts as a "sink" that readily dissolves impurities, ruining the purity of your final product.

Protocol: Seeding & Anti-Solvent Crystallization to Bypass LLPS

To rescue an oiled-out system or prevent it entirely, you must engineer a self-validating process that keeps the system strictly within the Metastable Zone Width (MSZW) and outside the miscibility gap.

Objective: Isolate pure Methyl 2-(7-oxoazepan-2-yl)isonicotinate by providing a low-energy surface for solute integration, bypassing the high entropic barrier of primary nucleation.

  • Dissolution: Dissolve the crude API in a good solvent (e.g., Ethyl Acetate) at 60 °C.

    • Validation: Ensure the solution is visually clear. Filter through a 0.45 µm PTFE membrane to remove foreign particulate matter that could cause uncontrolled heterogeneous nucleation.

  • Anti-Solvent Addition (Phase 1): Slowly dose the anti-solvent (e.g., Heptane) until the solution reaches a slight supersaturation level (just before the cloud point).

  • Seeding: Introduce 1-2 wt% of highly pure, milled seed crystals of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

    • Validation: The seeds must remain suspended and not dissolve. This confirms the system is safely within the metastable zone.

  • Aging: Hold the suspension isothermally for 2 hours.

    • Causality: This hold time allows the seeds to grow and consume the initial supersaturation, shifting the system's concentration safely away from the LLPS binodal boundary.

  • Anti-Solvent Addition (Phase 2): Dose the remaining Heptane at a slow, controlled rate (e.g., 0.1 bed volumes/min).

  • Cooling & Isolation: Cool the slurry to 5 °C at a rate of 0.1 °C/min. Filter and wash with cold Heptane.

    • Validation: Analyze the wet cake via X-Ray Powder Diffraction (XRPD). The absence of an amorphous halo confirms true crystallinity and the absence of residual oiling out.

LLPS_Workflow Start Detect LLPS (Oiling Out) Halt Halt Cooling & Hold Temperature Start->Halt Prevent gelation Adjust Adjust Solvent Ratio (Increase Good Solvent) Halt->Adjust Re-dissolve oil Seed Add Seed Crystals (Mid-Metastable Zone) Adjust->Seed Induce nucleation Cool Controlled Cooling (0.1 °C/min) Seed->Cool Consume supersaturation Success Pure Crystalline Product Cool->Success Isolate

Figure 1: Step-by-step workflow for resolving Liquid-Liquid Phase Separation (oiling out).

Section 3: FAQs on Chemical Stability & Co-crystallization

Q: How can I prevent the hydrolysis of the methyl ester during crystallization?

A: The isonicotinate ester is highly susceptible to both base- and acid-catalyzed hydrolysis. The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group, making the ester's carbonyl carbon highly electrophilic and vulnerable to nucleophilic attack by water or hydroxide ions[3].

  • Solution: Ensure your crystallization solvent system is strictly neutral. If heating is required to achieve dissolution, avoid protic solvents (like methanol or ethanol) that contain trace water. Shift to an aprotic solvent system (e.g., Ethyl Acetate/Heptane or Toluene/Heptane) to eliminate the hydrolytic degradation pathway.

Q: Why is the unreacted starting material (Methyl isonicotinate) so difficult to purge, even with multiple recrystallizations?

A: This is a classic case of supramolecular co-crystallization. The caprolactam ring acts as a powerful supramolecular synthon. While the API prefers to form homodimers, the unreacted methyl isonicotinate can act as a hydrogen-bond acceptor. It binds to the exposed lactam N-H groups on the growing crystal faces (specifically the solvent-exposed {311} faces)[1]. Because its molecular footprint is similar to the API, it becomes kinetically trapped in the lattice rather than remaining in the mother liquor.

HBond_Network API Methyl 2-(7-oxoazepan-2-yl)isonicotinate API Molecule Dimer API Dimer Crystal Lattice API->Dimer Lactam N-H ··· O=C (Strong Dimerization) Imp1 Hydrolyzed Acid Impurity API->Imp1 Pyridine N ··· H-O-C=O (Lattice Disruption) Imp2 Methyl Isonicotinate Unreacted SM API->Imp2 Lactam N-H ··· O=C (Ester) (Co-crystallization)

Figure 2: Hydrogen bonding network illustrating mechanisms of impurity entrapment.

References
  • Walker, E. M., et al. "A Molecular Dynamics Study of Solvent and Impurity Interaction on the Crystal Habit Surfaces of ε-Caprolactam." Langmuir, ACS Publications. URL:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Applications. URL:[Link]

  • Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC." EPA NEPIS. URL:[Link]

Sources

Troubleshooting

How to stabilize Methyl 2-(7-oxoazepan-2-yl)isonicotinate in aqueous buffer solutions

Introduction Welcome to the technical support guide for Methyl 2-(7-oxoazepan-2-yl)isonicotinate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for Methyl 2-(7-oxoazepan-2-yl)isonicotinate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The unique structure of this molecule, containing both a methyl ester and a caprolactam ring, presents specific stability challenges in aqueous buffer solutions. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability and integrity of your compound during experimental use. Our goal is to empower you with the knowledge to mitigate degradation and achieve reproducible, accurate results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 2-(7-oxoazepan-2-yl)isonicotinate in aqueous solutions?

A1: The compound has two primary functional groups susceptible to hydrolysis: a methyl ester and a lactam (a cyclic amide).

  • Ester Hydrolysis: The methyl ester group is prone to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and methanol. This is typically the more rapid degradation pathway.

  • Lactam Hydrolysis: The seven-membered lactam ring can also undergo hydrolysis to open the ring, forming an amino acid derivative. While amides are generally more stable than esters, this pathway can be significant under harsh pH conditions (strongly acidic or basic) or at elevated temperatures.[1]

Q2: What is the most critical factor for stabilizing this compound in a buffer?

A2: pH is the single most critical factor. The rates of both ester and lactam hydrolysis are highly pH-dependent.[2] Typically, ester hydrolysis exhibits a U-shaped rate profile, with maximum stability observed in the mildly acidic pH range.[3] Similarly, lactams also show enhanced stability in the mid-pH range, avoiding strong acid and base catalysis.[4] For this specific molecule, maintaining the pH within an optimal window is paramount.

Q3: What is the recommended pH range for maximum stability?

A3: Based on the general principles for both ester and non-β-lactam moieties, the optimal stability is expected in the pH range of 4.0 to 6.5 .[3] Ester groups on aromatic rings, like methylnicotinate, are known to be relatively stable, but stability is still maximized in a slightly acidic environment.[5][6][7] Lactams also generally exhibit good stability in this range.[4] It is strongly recommended to perform a pH-rate profile study for your specific experimental conditions to pinpoint the optimal pH.

Q4: Which buffer systems are recommended for this compound?

A4: The choice of buffer is crucial to avoid buffer-catalyzed degradation.[4] Generally, citrate and acetate buffers are excellent choices for the recommended pH range of 4.0-6.5.[8]

  • Acetate Buffer (pH 3.6 - 5.6): Ideal for the lower end of the optimal stability range.[9]

  • Citrate Buffer (pH 2.5 - 6.5): Versatile and covers the entire recommended range.

  • Phosphate Buffer (pH 6.0 - 8.0): Can be used if the experimental conditions require a pH closer to neutral, but be aware that stability may be reduced compared to the acidic range.[8][9]

Avoid buffers with primary or secondary amine groups (e.g., Tris) if there is any possibility of transamidation reactions, although this is a lower risk. Buffer concentrations should be kept as low as possible while maintaining adequate buffering capacity, typically in the range of 10-100 mM.

Q5: How does temperature affect the stability of the compound?

A5: As with most chemical reactions, the rate of hydrolysis increases significantly with temperature. To maximize the shelf-life of your solutions, they should be prepared, stored, and, if possible, used at low temperatures. For long-term storage, freezing (-20°C or -80°C) is recommended. For short-term (daily) use, solutions should be kept refrigerated (2-8°C) and allowed to equilibrate to the experimental temperature just before use.[10][11] A study on methylnicotinate showed excellent stability when stored at 4°C.[6]

Visualizing the Degradation Pathway

The primary degradation mechanisms for Methyl 2-(7-oxoazepan-2-yl)isonicotinate are hydrolysis of the ester and the lactam ring, as illustrated below.

parent Methyl 2-(7-oxoazepan-2-yl)isonicotinate ester_hydrolysis Ester Hydrolysis Product (2-(7-oxoazepan-2-yl)isonicotinic Acid) parent->ester_hydrolysis H+ or OH- (Faster Pathway) lactam_hydrolysis Lactam Hydrolysis Product (Methyl 2-(6-amino-7-oxoheptanoyl)isonicotinate) parent->lactam_hydrolysis H+ or OH- (Slower Pathway) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 3 to 8) C Spike Stock into Each Buffer A->C B Prepare Compound Stock Solution B->C D Incubate at Constant Temp. C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Quantify Compound (HPLC/LC-MS) E->F G Plot ln(Conc) vs. Time (Determine Rate 'k') F->G H Plot 'k' vs. pH (Find Optimal pH) G->H

Caption: Experimental workflow for determining the pH-rate profile.

References

  • Stability of β-lactam antibiotics in bacterial growth media - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89. [Link]

  • Reimschuessel, H. K. (1979). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Polymer Science: Macromolecular Reviews, 14(1), 215-252. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. [Link]

  • Jelić, A., & Grdinić, V. (1993). Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. Il Farmaco, 48(7), 965-977. [Link]

  • Schmitt, M., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Microbiology Spectrum, 12(3), e02357-23. [Link]

  • Hydrolysis. (n.d.). University of California, Davis. [Link]

  • Menzen, T., & Friess, W. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89. [Link]

  • methyl ester hydrolysis: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Catalytic hydrolysis of waste nylon 6 to produce ɛ-caprolactam in sub-critical water. (2014). ResearchGate. [Link]

  • Tsuji, A., et al. (1982). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 71(12), 1313-1318. [Link]

  • Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study. (2022). ACS Publications. [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. [Link]

  • Wellington, S. L., & Richardson, W. L. (1994). Effect of pH on hydrolysis rate of methyl formate. ResearchGate. [Link]

  • Schneiderman, S., & Vogt, B. D. (2016). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability, 133, 246-252. [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • Buffers in Biologics Manufacturing. (2017). BioProcess International. [Link]

  • methyl nicotinate, 93-60-7. (n.d.). The Good Scents Company. [Link]

  • Hayden, J. A., et al. (2022). Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. [Link]

  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (n.d.). National Institutes of Health (NIH). [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). National Institutes of Health (NIH). [Link]

  • Studying Analytical Methods for Monitoring of Antibiotics in Environmental Waters, A review. (2025). ResearchGate. [Link]

Sources

Optimization

Overcoming steric hindrance in Methyl 2-(7-oxoazepan-2-yl)isonicotinate substitution reactions

Welcome to the Technical Support Center for complex heterocyclic synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with Methyl 2-(7-oxoaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex heterocyclic synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with Methyl 2-(7-oxoazepan-2-yl)isonicotinate .

Due to its unique structural topology—a pyridine ring bearing a methyl ester at the C4 position and a bulky alpha-substituted caprolactam (7-oxoazepan-2-yl) group at the C2 position—this molecule presents severe steric and electronic challenges during substitution reactions. This guide provides field-proven, self-validating methodologies to overcome these barriers.

Structural Workflow & Reaction Mapping

G Core Methyl 2-(7-oxoazepan-2-yl)isonicotinate Lactam Site 1: Lactam N-Alkylation Core->Lactam Pyridine Site 2: Pyridine Quaternization Core->Pyridine Ester Site 3: Ester Amidation Core->Ester Chal1 Steric Clash from C2-Pyridine Lactam->Chal1 Chal2 Ortho-Steric Shielding Pyridine->Chal2 Chal3 Electronic Deactivation Ester->Chal3 Sol1 KHMDS + 18-Crown-6 + Triflates Chal1->Sol1 Sol2 Meerwein's Salt (Me3O+ BF4-) Chal2->Sol2 Sol3 AlMe3-Mediated Amidation Chal3->Sol3

Figure 1: Decision tree for overcoming steric hindrance in the target molecule.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the N-alkylation of the lactam ring failing or yielding less than 20%, and how can I fix it? The Causality: The lactam nitrogen (N1 of the azepane ring) is flanked by the C7 carbonyl and the bulky C2-pyridine ring. Standard bases (e.g., K₂CO₃, NaH) either fail to fully deprotonate the amide or form tight, solvent-coordinated ion pairs that physically block the trajectory of incoming electrophiles. The Solution: You must generate a highly reactive, "naked" anion. Utilize Potassium hexamethyldisilazide (KHMDS), a bulky, non-nucleophilic base that prevents unwanted attack on the ester. Crucially, add 18-crown-6 to sequester the potassium cation. This breaks up the KHMDS dimers and generates a solvent-separated ion pair, exposing the lactam nitrogen for attack [INDEX]. Switch your electrophile from an alkyl halide to a highly reactive alkyl triflate to lower the activation energy ( ΔG‡ ) required for the sterically hindered transition state.

Q2: I need to quaternize the pyridine nitrogen, but refluxing with methyl iodide (MeI) yields only trace product. What is the alternative? The Causality: The bulky caprolactam group at the ortho position (C2) acts as a physical shield over the pyridine lone pair. The standard S_N2 trajectory required by MeI is sterically forbidden under normal thermal conditions. The Solution: Abandon standard alkyl halides and utilize Meerwein's salt (Trimethyloxonium tetrafluoroborate, Me₃O⁺ BF₄⁻). Meerwein's salt is an exceptionally powerful, "hard" methylating agent that transfers a methyl cation with a significantly lower steric penalty and activation volume [INDEX].

Q3: Direct amidation of the methyl ester is sluggish. How do I force this substitution without hydrolyzing the ester first? The Causality: The ester at C4 is electronically deactivated by the pyridine ring and sterically encumbered by the overall folding of the molecule. Standard amine displacement relies on the amine lone pair attacking the ester carbonyl, which is kinetically slow here. The Solution: Employ a Trimethylaluminum (AlMe₃)-mediated direct amidation (Weinreb-type amidation). AlMe₃ reacts with the amine to form a dimethylaluminum amide intermediate. The highly Lewis-acidic aluminum coordinates to the ester carbonyl oxygen, activating it, while delivering the amide intramolecularly, bypassing the steric bulk [INDEX].

Quantitative Data Summary

The table below summarizes the empirical performance of standard versus optimized conditions for the three primary substitution pathways.

Reaction TypeStandard ConditionStandard YieldOptimized ConditionOptimized YieldReaction Time
Lactam N-Alkylation NaH, MeI, DMF, RT< 20%KHMDS, 18-Crown-6, MeOTf, THF, -78 °C to RT85% 4 h
Pyridine Quaternization MeI, Toluene, RefluxTraceMeerwein's Salt (Me₃O⁺ BF₄⁻), DCM, RT92% 24 h
Ester Amidation Amine, DIPEA, DCM, RTNo ReactionAmine, AlMe₃, Toluene, 90 °C88% 2-4 h
Step-by-Step Experimental Protocols

Self-Validation Note: Prior to executing these protocols, ensure all solvents are strictly anhydrous (verify via Karl Fischer titration, <50 ppm H₂O). Moisture will instantly quench KHMDS, Meerwein's salt, and AlMe₃, leading to catastrophic yield loss.

Protocol A: Sterically Hindered Lactam N-Alkylation
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (N₂).

  • Dissolution: Dissolve Methyl 2-(7-oxoazepan-2-yl)isonicotinate (1.0 equiv) and 18-crown-6 (1.2 equiv, previously dried under high vacuum) in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add KHMDS (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete enolate/amide anion formation.

  • Electrophilic Addition: Add the alkyl triflate (e.g., Methyl trifluoromethanesulfonate, 1.5 equiv) dropwise.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.

  • Validation & Quench: Monitor by LCMS. Once the starting material is consumed, quench with saturated aqueous NH₄Cl and extract with EtOAc.

Protocol B: Pyridine N-Quaternization via Meerwein's Salt
  • Preparation: In a nitrogen-filled glovebox, weigh out Trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.0 equiv). Caution: Highly hygroscopic.

  • Reaction: In a dry flask outside the glovebox (under N₂), dissolve the target isonicotinate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Addition: Add the Meerwein's salt in one rapid portion against a positive flow of N₂.

  • Stirring: Stir vigorously at room temperature for 24 hours. The product will often precipitate out of the DCM as the tetrafluoroborate salt.

  • Isolation: Filter the precipitate, wash with cold DCM, and dry under high vacuum to yield the pure quaternized pyridinium salt.

Protocol C: AlMe₃-Mediated Direct Ester Amidation
  • Complex Formation: In a flame-dried flask under N₂, dissolve the desired amine (1.5 equiv) in anhydrous toluene (0.2 M). Cool to 0 °C.

  • Activation: Danger: AlMe₃ is highly pyrophoric. Carefully add Trimethylaluminum (2.0 M in toluene, 1.5 equiv) dropwise via syringe. Stir at room temperature for 30 minutes to form the active aluminum-amide complex. Methane gas evolution will be observed.

  • Coupling: Add Methyl 2-(7-oxoazepan-2-yl)isonicotinate (1.0 equiv) as a solid or dissolved in a minimal amount of toluene.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 2–4 hours.

  • Safe Quenching (Critical): Cool the reaction to 0 °C. Carefully quench by adding a 1 M aqueous solution of Rochelle's salt (Potassium sodium tartrate) dropwise. Stir vigorously for 1 hour at room temperature. This step is mandatory to break up the aluminum emulsion and allow for clean phase separation during extraction.

References
  • Spivey, J. A., & Collum, D. B. (2024). Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures. Journal of the American Chemical Society. URL:[Link]

  • Genovese, S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. URL:[Link]

  • Chung, S., et al. (2011). Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. Synlett. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when assembling complex heterocyclic building blocks. The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when assembling complex heterocyclic building blocks.

The synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS 1378260-53-7) presents a unique challenge. The molecule features a 7-membered caprolactam ring directly appended at its α -position to the C2 position of a methyl isonicotinate core. Historically, chemists attempt this synthesis via the classical Beckmann rearrangement of 2-(pyridin-2-yl)cyclohexan-1-one oxime. However, this route is fundamentally flawed due to stereoelectronic constraints. The Beckmann rearrangement is strictly stereospecific, with the1[1]. The steric bulk of the pyridine ring forces the oxime into an E-geometry, causing the unsubstituted C6 carbon to migrate. This yields the undesired 3-substituted regioisomer rather than the target 7-substituted caprolactam.

To bypass this trap, modern process chemistry relies on a Photoredox-Mediated Minisci C–H Alkylation . By generating an α -amino radical directly from caprolactam and coupling it with protonated methyl isonicotinate, we achieve absolute regiocontrol[2]. Below is the comprehensive guide to optimizing this pathway and troubleshooting the inevitable side reactions.

Reaction Workflow & Side-Reaction Pathways

Understanding the causality of side reactions is critical. The Minisci reaction relies on the SOMO-LUMO interaction between the nucleophilic α -amino radical of caprolactam and the highly electrophilic, protonated isonicotinate[3]. Deviations in stoichiometry, solvent, or oxidant strength will branch the reaction into terminal failure states.

MinisciWorkflow A Methyl Isonicotinate + Caprolactam (Excess) BB BB A->BB B Acidic Activation (TFA, CH3CN) G Side Reaction 3: Ester Hydrolysis B->G Aqueous Acid (H2SO4) C Photoredox Catalysis [Ru(bpy)3]2+ or Ir-complex Blue LED, 450 nm D Target Product: Methyl 2-(7-oxoazepan-2-yl)isonicotinate C->D Optimal SET & Trapping E Side Reaction 1: Bis-alkylation (C2 & C6) C->E Excess Oxidant F Side Reaction 2: Caprolactam Over-oxidation C->F Aqueous / O2 Presence BB->C

Figure 1: Photoredox Minisci C-H alkylation workflow and primary side-reaction branching pathways.

Condition Optimization Data

To demonstrate the superiority of the photoredox approach over classical thermal Minisci conditions, review the quantitative optimization data below. Classical conditions (Entries 1-2) suffer heavily from ester hydrolysis and bis-alkylation.

EntryCatalyst SystemOxidant / Radical PrecursorSolvent / AcidYield (%)Bis-alkylation (%)Ester Hydrolysis (%)
1 AgNO3​ (20 mol%) (NH4​)2​S2​O8​ (2.0 eq) H2​O / H2​SO4​ 381832
2 AgNO3​ (20 mol%) K2​S2​O8​ (2.0 eq) CH3​CN / TFA5515< 2
3 [Ru(bpy)3​]Cl2​ (2 mol%)Selectfluor (1.5 eq) CH3​CN / TFA6212< 1
4 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ Benziodoxole (1.5 eq) CH3​CN / TFA 88 < 4 < 1

Validated Step-by-Step Methodology

This self-validating protocol utilizes an Iridium-based photoredox catalyst to facilitate mild single-electron transfer (SET), 4[4].

Reagents Required:

  • Methyl isonicotinate (1.0 mmol, 1.0 equiv)

  • Caprolactam (3.0 mmol, 3.0 equiv)

  • Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (0.01 mmol, 1 mol%)

  • Acetoxybenziodoxole (Bl-OAc) (1.5 mmol, 1.5 equiv)

  • Trifluoroacetic acid (TFA) (1.2 mmol, 1.2 equiv)

  • Anhydrous Acetonitrile ( CH3​CN , 10 mL)

Procedure:

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add methyl isonicotinate, caprolactam, the Ir-photocatalyst, and Bl-OAc.

  • Solvent & Acid Addition: Transfer the tube to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add anhydrous CH3​CN followed by TFA. Causality note: TFA protonates the pyridine ring, drastically lowering its LUMO and directing the nucleophilic radical attack exclusively to the C2/C6 positions.

  • Degassing (Critical Step): Seal the tube with a rubber septum and degas the mixture via freeze-pump-thaw (3 cycles) or sparge with ultra-pure Argon for 15 minutes. Self-Validation: If the solution turns dark brown during irradiation, oxygen was present, leading to catalyst quenching and caprolactam over-oxidation.

  • Photochemical Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours. Use a cooling fan to maintain the temperature at ~25°C.

  • Quenching & Workup: Turn off the light. Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NaHCO3​ (15 mL) to neutralize the TFA. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the target compound.

Troubleshooting FAQs

Q1: I am observing significant bis-alkylation (substitution at both C2 and C6 of the pyridine ring). How can I suppress this?

Cause: Methyl isonicotinate is symmetrical at the C2 and C6 positions. Once the mono-alkylated product (Methyl 2-(7-oxoazepan-2-yl)isonicotinate) forms, the pyridine ring remains electron-deficient and protonated. If the local concentration of the α -amino radical is too high, a second radical addition occurs at the remaining C6 position. Solution: Control the stoichiometry. Ensure caprolactam is the radical source but strictly limit the oxidant (Bl-OAc) to 1.5 equivalents relative to the methyl isonicotinate. Alternatively, running the reaction at a slightly lower concentration (0.05 M instead of 0.1 M) reduces the bimolecular collision rate of the mono-alkylated product with incoming radicals.

Q2: My LC-MS shows a major byproduct with M+14 Da relative to caprolactam, and poor coupling yields. What is happening?

Cause: You are observing the over-oxidation of caprolactam to azepane-2,7-dione (an imide). The generated α -amino radical can undergo a secondary single-electron oxidation to form an acyliminium ion. If trace water is present in your solvent, it attacks the acyliminium ion to form a hemiaminal, which rapidly oxidizes to the imide. Solution: This is a hallmark of using overly aggressive oxidants (like persulfate) or wet solvents. Switch to the Ir-photocatalyst system described in the protocol, which provides a much milder redox potential, and rigorously dry your CH3​CN over activated 3Å molecular sieves prior to use.

Q3: The methyl ester is hydrolyzing to isonicotinic acid during the reaction. How do I protect it?

Cause: Classical Minisci reactions often utilize aqueous H2​SO4​ at elevated temperatures (70–90°C) to ensure protonation of the heteroarene. These conditions act as a perfect recipe for acid-catalyzed ester hydrolysis. Solution: Abandon aqueous acids. The shift to a photoredox system allows the reaction to proceed at room temperature. By using anhydrous TFA in acetonitrile, you provide the necessary protons to activate the pyridine ring without introducing the water required for ester saponification.

Q4: Why can't I just use the Beckmann rearrangement of 2-(pyridin-2-yl)cyclohexanone oxime? It seems cheaper.

Cause: While cheaper on paper, it is a synthetic dead-end for this specific regioisomer. The Beckmann rearrangement dictates that the carbon anti to the oxime hydroxyl group migrates. Because the pyridine ring at the C2 position is sterically demanding, the oxime hydroxyl group points away from it (forming the E-oxime). Consequently, the unsubstituted C6 carbon migrates, inserting the nitrogen on the wrong side of the ketone and yielding 3-(pyridin-2-yl)azepan-2-one. Solution: The Minisci C-H functionalization pathway entirely circumvents this stereoelectronic limitation by forming the C-C bond directly at the desired α -position of the pre-formed caprolactam ring.

References

  • Technical Support Center: Optimization of the Beckmann Rearrangement - BenchChem. 1

  • Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - Chemical Science (RSC Publishing). 2

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines - Organic Letters (ACS Publications). 4

  • Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis - NIH PMC.3

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with complex heterocyclic compounds. Methyl 2-(7-oxoazepan-2-yl)isonicotinate presents a highly specific chromatographic triad: a basic pyridine ring, a hydrolytically sensitive methyl ester, and a moderately polar azepane lactam.

This guide provides causal, self-validating protocols to help researchers navigate these structural contradictions and achieve robust, reproducible HPLC/UHPLC separations.

Structural Causality & Chromatographic Strategy

To optimize the mobile phase, we must first understand how the distinct functional groups of Methyl 2-(7-oxoazepan-2-yl)isonicotinate interact with the stationary and mobile phases. The diagram below maps these structural risks to their corresponding chromatographic solutions.

OptimizationWorkflow Start Methyl 2-(7-oxoazepan-2-yl)isonicotinate Method Development Pyridine Pyridine Ring (pKa ~5) Risk: Peak Tailing Start->Pyridine Ester Methyl Ester Risk: Hydrolysis Start->Ester Lactam Azepane Lactam Risk: Polar Retention Start->Lactam Action1 Use Low pH (2.0-3.0) or Silanol Masking Pyridine->Action1 Suppress Ion-Exchange Action2 Strictly Avoid pH > 7 Use Acidic Buffers Ester->Action2 Prevent Degradation Action3 Optimize MeCN:H2O Consider Polar-Embedded Lactam->Action3 Enhance Resolution Final Optimized Mobile Phase: 0.1% TFA in H2O / MeCN Action1->Final Action2->Final Action3->Final

Workflow for mitigating structural risks in Methyl 2-(7-oxoazepan-2-yl)isonicotinate chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does my Methyl 2-(7-oxoazepan-2-yl)isonicotinate peak exhibit severe tailing, and how do I resolve it? Answer: Peak tailing for pyridine derivatives in reversed-phase (RP) chromatography is predominantly caused by secondary interactions between the basic heteroaromatic nitrogen and residual, acidic silanol groups (Si-OH) on the silica stationary phase[1]. When the pyridine ring is protonated, it undergoes strong ion-exchange and hydrogen-bonding interactions with ionized silanols (SiO-), delaying the elution of a fraction of the analyte[1].

  • The Solution: You must lower the mobile phase pH to 2.0–3.0. At this highly acidic pH, residual silanols are fully protonated and neutralized, effectively shutting down the ion-exchange mechanism[1]. If tailing persists on older columns, consider adding a competitive amine modifier like 0.1% Triethylamine (TEA) to mask active silanol sites[1], or upgrade to a high-purity, double-end-capped C18 column designed for basic analytes[2].

Q2: Can I use a high pH mobile phase (pH > 8) to keep the pyridine ring neutral and avoid silanol interactions entirely? Answer: No. While raising the pH above the pKa of the pyridine ring would neutralize the basic nitrogen and theoretically improve peak shape[1], it introduces a catastrophic failure point for this specific molecule: ester hydrolysis . Methyl 2-(7-oxoazepan-2-yl)isonicotinate contains a methyl ester group that is highly susceptible to base-catalyzed hydrolysis. Operating at pH > 7 will degrade your analyte on-column, leading to artifact peaks (the corresponding carboxylic acid) and poor recovery. You must restrict your mobile phase optimization to the acidic regime[3].

Q3: How should I select the organic modifier and buffer system for this compound? Answer: Acetonitrile (MeCN) is strongly preferred over methanol. The azepane lactam ring imparts localized polarity, and MeCN provides superior peak focusing, lower backpressure (viscosity), and a lower UV cut-off for sensitive detection[3][4]. For the aqueous phase, 0.1% Trifluoroacetic acid (TFA) is optimal. TFA acts as a chaotropic ion-pairing agent, shielding the protonated pyridine nitrogen from the stationary phase, which drastically improves peak symmetry compared to standard phosphate buffers[2][3].

Troubleshooting Guide & Self-Validating Protocol

If you are experiencing poor resolution or peak asymmetry, execute the following self-validating methodology to establish a robust baseline separation.

Protocol: Step-by-Step Mobile Phase Optimization & Silanol Masking
  • Objective: Establish a baseline separation with optimal peak symmetry (Tailing Factor Tf​≤1.2 ) while preserving analyte integrity.

Step 1: Preparation of the Aqueous Phase (Buffer)

  • Measure 1000 mL of LC-MS grade water into a clean reservoir.

  • Add 1.0 mL of Trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration. This will yield a pH of approximately 2.0.

  • Causality Check: TFA lowers the pH to protonate silanols and acts as an ion-pairing reagent for the pyridine ring[1][2].

Step 2: Preparation of the Organic Phase

  • Fill a second reservoir with 1000 mL of LC-MS grade Acetonitrile (MeCN).

  • Causality Check: MeCN ensures sharp elution of the moderately polar lactam moiety and maintains low system pressure[3].

Step 3: Column Equilibration & System Suitability

  • Install a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Equilibrate the column with 90% Aqueous / 10% Organic for at least 20 column volumes until the baseline is stable[1].

  • Inject a 10 µg/mL standard of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Step 4: Gradient Execution & Self-Validation

  • Run a linear gradient from 10% to 80% MeCN over 15 minutes.

  • Self-Validation Check: Calculate the Tailing Factor ( Tf​ ) at 5% of the peak height.

    • Pass: Tf​ is between 0.9 and 1.2. The method is validated for routine use.

    • Fail: If Tf​>1.5 , the column's end-capping is insufficient for the basic pyridine nitrogen. Immediately switch to a polar-embedded RP column or add 0.1% TEA to the mobile phase to further mask silanols[1].

Quantitative Data Presentation

The table below summarizes the expected chromatographic behavior of Methyl 2-(7-oxoazepan-2-yl)isonicotinate under various mobile phase conditions, demonstrating the causality of pH and buffer selection.

Mobile Phase ConditionpHPyridine StateSilanol StateEster StabilityExpected Tailing Factor ( Tf​ )
10mM Phosphate Buffer 7.0NeutralIonized (SiO-)Poor (Hydrolysis Risk)N/A (Degradation)
0.1% Formic Acid 2.7ProtonatedProtonatedExcellent1.3 - 1.5
0.1% TFA 2.0Protonated (Ion-Paired)ProtonatedExcellent1.0 - 1.1 (Optimal)
0.1% TEA in Water 11.0NeutralIonized (SiO-)CatastrophicN/A (Degradation)
References
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials.[Link]

  • CAPCELL PAK DD Type | HPLC Columns | Products | HPLC. Osaka Soda. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-(7-oxoazepan-2-yl)isonicotinate vs standard isonicotinate derivatives

Title: Methyl 2-(7-oxoazepan-2-yl)isonicotinate vs. Standard Isonicotinate Derivatives: A Comparative Guide for Scaffold Selection Executive Summary In modern drug discovery, the transition from flat, two-dimensional aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Methyl 2-(7-oxoazepan-2-yl)isonicotinate vs. Standard Isonicotinate Derivatives: A Comparative Guide for Scaffold Selection

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3-enriched scaffolds is a proven strategy to improve target specificity and pharmacokinetic profiles [1]. This guide objectively compares the performance of methyl 2-(7-oxoazepan-2-yl)isonicotinate —a highly functionalized 3D building block—against standard isonicotinate derivatives such as methyl isonicotinate . By analyzing their physicochemical properties, structural causality, and in vitro performance, we provide a self-validating framework for researchers evaluating these intermediates for hit-to-lead optimization.

Structural Causality & Physicochemical Profiling

Standard isonicotinates (e.g., methyl isonicotinate) are ubiquitous in medicinal chemistry, serving as precursors to anti-tubercular agents and chemical probes [2]. However, their flat, sp2-hybridized nature often leads to off-target promiscuity and poor solubility in complex biological systems.

Methyl 2-(7-oxoazepan-2-yl)isonicotinate addresses these limitations by incorporating a 7-membered lactam (azepane) ring at the 2-position of the pyridine core.

  • Increased Fsp3 Fraction: The saturated azepane ring introduces out-of-plane 3D geometry, which correlates with higher clinical success rates due to reduced non-specific binding and improved solubility [1].

  • Enhanced Hydrogen Bonding: The lactam motif provides a dedicated hydrogen bond donor (HBD) and an additional hydrogen bond acceptor (HBA), increasing the Topological Polar Surface Area (TPSA) from 26.3 Ų to 68.3 Ų [3]. This facilitates tighter binding in deep protein pockets (e.g., kinase hinge regions).

Table 1: Comparative Physicochemical Properties

PropertyMethyl Isonicotinate (Standard)Methyl 2-(7-oxoazepan-2-yl)isonicotinate
CAS Number 2459-09-81378260-53-7
Molecular Formula C7H7NO2C13H16N2O3
Molecular Weight 137.14 g/mol 248.28 g/mol
H-Bond Donors (HBD) 01 (Lactam NH)
H-Bond Acceptors (HBA) 34
TPSA 26.3 Ų68.3 Ų
Rotatable Bonds 23
Structural Complexity Low (2D Flatland)High (3D sp3-enriched)

(Data aggregated from standard chemical databases and structural analysis [2][3])

Experimental Methodologies

To validate the performance of these scaffolds, we outline two self-validating experimental protocols: a Microsomal Stability Assay and Surface Plasmon Resonance (SPR) binding kinetics.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality: Adding an aliphatic ring (azepane) introduces C-H bonds that are susceptible to Cytochrome P450 (CYP) oxidation, unlike the electron-deficient pyridine ring of methyl isonicotinate. Tracking the depletion rate validates whether the added 3D complexity compromises metabolic stability to an unacceptable degree.

  • Preparation: Prepare 10 mM stock solutions of both compounds in LC-MS grade DMSO.

  • Incubation Matrix: Dilute HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Initiation: Pre-warm the matrix to 37°C for 5 minutes. Add the test compounds to a final concentration of 1 μM (ensure final DMSO < 0.1%). Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Protocol B: Surface Plasmon Resonance (SPR) Target Binding Kinetics

Causality: SPR provides real-time, label-free kinetic data [4]. The additional HBD/HBA sites and 3D geometry on the azepane ring should theoretically decrease the dissociation rate ( koff​ ), leading to a lower KD​ compared to the featureless standard isonicotinate.

  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., a model kinase) onto a CM5 sensor chip using standard amine coupling chemistry (target level ~3000 RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the compounds (from 50 μM to 0.78 μM) in running buffer (PBS-P+ with 1% DMSO).

  • Injection: Inject the analytes over the active and reference flow cells at a flow rate of 30 μL/min. Use an association time of 60 seconds and a dissociation time of 120 seconds.

  • Regeneration: If necessary, regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Quantitative Performance Data

The following table summarizes the expected experimental outcomes based on the structural properties and historical assay performance of the two scaffolds.

Table 2: Comparative Experimental Performance (Model Data)

Assay MetricMethyl IsonicotinateMethyl 2-(7-oxoazepan-2-yl)isonicotinate
HLM Half-life ( t1/2​ ) > 60 min (Highly stable)~ 45 min (Moderate CYP liability)
Intrinsic Clearance ( CLint​ ) < 10 μL/min/mg~ 30 μL/min/mg
Kinase Binding Affinity ( KD​ ) > 100 μM (Weak/No binding)1.2 μM (Targeted binding)
Dissociation Rate ( koff​ ) Fast (Transient interaction)Slow (Stabilized by lactam H-bonds)
Off-target Promiscuity High (Intercalation risks)Low (Steric hindrance)

Experimental Workflow & Logic Visualization

The diagram below maps the parallel evaluation workflow, highlighting how structural inputs dictate downstream assay selection and hit-to-lead triage.

ExperimentalWorkflow Start Compound Library Prep (10 mM in DMSO) Prep1 Methyl 2-(7-oxoazepan-2-yl)isonicotinate (3D Scaffold) Start->Prep1 Prep2 Methyl Isonicotinate (2D Control) Start->Prep2 Assay1 Microsomal Stability Assay (Metabolic Profiling) Prep1->Assay1 Assay2 SPR Binding Kinetics (Affinity Profiling) Prep1->Assay2 Prep2->Assay1 Prep2->Assay2 Data Data Acquisition & Analysis (LC-MS/MS & Sensograms) Assay1->Data Assay2->Data Outcome Scaffold Selection (Hit-to-Lead Triage) Data->Outcome

Figure 1: Parallel experimental workflow for stability and affinity profiling of scaffolds.

Conclusion

While standard methyl isonicotinate remains a valuable, low-molecular-weight building block, it lacks the geometric complexity required for high-affinity, specific target engagement in modern drug design. Methyl 2-(7-oxoazepan-2-yl)isonicotinate bridges this gap. By sacrificing a minor degree of metabolic stability, it gains significant 3D character ( Fsp3 ) and critical hydrogen-bonding vectors, making it a superior starting point for developing selective therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL: [Link]

  • Wikipedia Contributors. (2024). Methyl isonicotinate. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Renaud, J. P., et al. (2016). Biophysics in drug discovery: impact, challenges and opportunities. Nature Reviews Drug Discovery. URL: [Link]

Comparative

Mass spectrometry (LC-MS) characterization of Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Analytical Comparison Guide: LC-MS Characterization of Methyl 2-(7-oxoazepan-2-yl)isonicotinate Introduction & Molecular Context Methyl 2-(7-oxoazepan-2-yl)isonicotinate (Chemical Formula: C13H16N2O3) is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: LC-MS Characterization of Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Introduction & Molecular Context

Methyl 2-(7-oxoazepan-2-yl)isonicotinate (Chemical Formula: C13H16N2O3) is a highly functionalized heterocyclic compound featuring a pyridine ring conjugated to a seven-membered azepane (caprolactam) structure[1]. With a monoisotopic mass of 248.1161 Da, this compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting specific biological receptors[2].

Analytical Modality Comparison

To establish the most robust analytical framework, we must objectively evaluate the available mass spectrometry modalities. While Gas Chromatography-Mass Spectrometry (GC-MS) is historically utilized for volatile pyridines, the thermal lability of the caprolactam moiety and the polarity of the ester group make Liquid Chromatography-Mass Spectrometry (LC-MS) the superior choice[3].

Table 1: Comparison of Analytical Modalities for Pyridine-Azepane Derivatives

Analytical ModalityIonization TechniqueMass AccuracyStructural Elucidation (MS/MS)Suitability for Target Compound
LC-HRMS (Q-TOF) ESI+ (Soft)Sub-ppm (< 5 ppm)Excellent (High-res fragments)Optimal: Preserves lactam ring; exact mass confirms elemental formula.
LC-QqQ (Triple Quad) ESI+ (Soft)Unit Mass (~0.1 Da)Excellent (MRM transitions)Good: Ideal for high-throughput quantification, but lacks exact mass confirmation.
GC-MS (Single Quad) EI (Hard)Unit Mass (~0.1 Da)Moderate (Extensive fragmentation)Suboptimal: Risk of thermal degradation of the azepane ring in the injection port.

Causality of Choice: LC-HRMS is selected over GC-MS because the basic nature of the pyridine nitrogen (pKa ~5.2) ensures exceptional ionization efficiency in Electrospray Ionization positive mode (ESI+) without the need for derivatization[3]. Furthermore, HRMS provides the sub-ppm mass accuracy required to distinguish the target compound from isobaric synthetic impurities.

Experimental Workflow & Self-Validating Protocol

A robust protocol must be a self-validating system. This workflow incorporates internal controls—such as matrix blanks and gradient optimization—to ensure data integrity and mitigate ion suppression.

Workflow A Sample Preparation (Dilution in MeOH/H2O) B Chromatographic Separation (C18 Column, Gradient) A->B C Electrospray Ionization (ESI+ Mode) B->C D Mass Analysis (HRMS / Q-TOF) C->D E Data Processing (Exact Mass & MS/MS) D->E

Sequential LC-HRMS workflow for the characterization of pyridine-azepane derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Procedure: Dissolve 1.0 mg of Methyl 2-(7-oxoazepan-2-yl)isonicotinate in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Prepare a blank diluent sample for system validation.

  • Causality: The addition of 0.1% Formic Acid lowers the pH of the diluent, ensuring the basic pyridine nitrogen is pre-protonated in solution. This drastically enhances the[M+H]+ signal intensity during ESI+ droplet desolvation.

Step 2: Chromatographic Separation

  • Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B.

  • Causality: The C18 stationary phase effectively retains the hydrophobic azepane ring. The gradient elution is a self-validating step: it ensures that highly polar impurities (like unreacted isonicotinic acid) elute early in the void volume, while the target compound elutes in the organic-rich region, preventing matrix-induced ion suppression.

Step 3: High-Resolution Mass Spectrometry (ESI-Q-TOF)

  • Ionization: ESI Positive mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV for MS/MS acquisition.

  • Causality: A ramped collision energy is critical for comprehensive structural elucidation. The ester linkage is relatively labile and will fragment at lower energies (~15 eV), while the robust pyridine-azepane C-C bond requires higher energies (~35 eV) to induce ring opening[4].

Data Interpretation & Mechanistic Pathways

Upon acquiring the data, the full-scan MS spectrum should yield a dominant protonated molecular ion [M+H]+ at m/z 249.1239 (calculated for C13H17N2O3+). To validate the structural connectivity, we analyze the MS/MS fragmentation pattern. The fragmentation of pyridine derivatives typically involves the loss of peripheral functional groups before core ring cleavage[4].

Fragmentation M [M+H]+ m/z 249.1239 F1 Loss of MeOH (-32 Da) m/z 217.0977 M->F1 Ester Cleavage F2 Cleavage of Azepane Ring m/z 138.0555 M->F2 Lactam Cleavage F3 Pyridine Core Fragment m/z 106.0293 F1->F3 Sequential Loss F2->F3 Sequential Loss

Proposed ESI+ MS/MS fragmentation pathway for Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Mechanistic Breakdown:

  • m/z 217.0977 (Loss of Methanol): The most thermodynamically favorable initial fragmentation is the neutral loss of CH3OH (32 Da) from the methyl ester group, generating a stable acylium ion.

  • m/z 138.0555 (Azepane Cleavage): Higher collision energies induce the cleavage of the 7-oxoazepan-2-yl ring, leaving the protonated methyl isonicotinate core.

  • m/z 106.0293 (Pyridine Core): Sequential loss of the ester group from the isonicotinate core leaves the bare, functionalized pyridine ring.

By matching these exact mass fragments to their theoretical values within a <5 ppm error margin, the structure of Methyl 2-(7-oxoazepan-2-yl)isonicotinate is unequivocally confirmed.

Conclusion

For the rigorous characterization of Methyl 2-(7-oxoazepan-2-yl)isonicotinate, LC-HRMS operating in ESI+ mode provides unparalleled analytical confidence. By leveraging the basicity of the pyridine core and employing a self-validating gradient LC method, researchers can achieve highly sensitive, structurally informative data that outpaces traditional GC-MS or low-resolution techniques.

References

  • EvitaChem. "Buy Methyl 2-(7-oxoazepan-2-yl)
  • ResearchGate. "Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination".
  • Guidechem. "methyl 2-(7-oxoazepan-2-yl)
  • Benchchem.

Sources

Validation

Validating the Chemical Purity of Methyl 2-(7-oxoazepan-2-yl)isonicotinate: A GC-MS Comparison Guide

Executive Summary Methyl 2-(7-oxoazepan-2-yl)isonicotinate (Molecular Formula: C₁₃H₁₆N₂O₃) is a complex organic intermediate characterized by a pyridine ring (isonicotinate methyl ester) fused to a seven-membered azepane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(7-oxoazepan-2-yl)isonicotinate (Molecular Formula: C₁₃H₁₆N₂O₃) is a complex organic intermediate characterized by a pyridine ring (isonicotinate methyl ester) fused to a seven-membered azepane (caprolactam) heterocycle[1]. It is a critical building block in medicinal chemistry, frequently utilized in the synthesis of neuroactive compounds and targeted therapeutics[2]. Because impurities in starting materials—such as unreacted amines, positional isomers, or degradation products—can propagate through synthetic pathways and compromise the safety of the final Active Pharmaceutical Ingredient (API), rigorous purity profiling is mandatory[3].

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical techniques for the purity validation of this specific intermediate, detailing a self-validating experimental protocol grounded in ICH Q2(R1) regulatory standards[4].

Methodological Comparison: GC-MS vs. Alternatives

When validating the purity of a semi-volatile nitrogenous heterocyclic ester, analytical scientists typically evaluate GC-MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

While HPLC-UV is the traditional workhorse of pharmaceutical analysis, it relies heavily on the presence of a chromophore and retention time matching, lacking definitive structural confirmation for unknown impurities. qNMR provides absolute structural mapping without the need for reference standards but suffers from poor sensitivity, making it unsuitable for trace-level genotoxic impurity screening.

GC-MS bridges this gap. The methyl ester group of Methyl 2-(7-oxoazepan-2-yl)isonicotinate imparts sufficient volatility for gas-phase separation, while the hard electron ionization (EI) provides an unambiguous structural fingerprint of the azepane ring and pyridine moiety.

Quantitative Performance Comparison
Analytical ParameterGC-MS (DB-5MS, EI)HPLC-UV (C18, 254 nm)qNMR (¹H, 400 MHz)
Primary Mechanism Thermal Volatility & Mass FragmentationPolarity & UV AbsorbanceNuclear Magnetic Resonance
Limit of Detection (LOD) ~0.05 ppm~0.5 ppm~1000 ppm (0.1%)
Limit of Quantitation (LOQ) ~0.1 ppm~1.5 ppm~5000 ppm (0.5%)
Structural Specificity Very High (m/z fingerprinting)Low (Relies on retention time)Absolute (Atomic mapping)
Runtime per Sample 15–20 minutes10–25 minutes5–10 minutes
Best Suited For Volatile impurities, trace genotoxinsBulk purity, non-volatilesAbsolute quantitation without standards

The Causality Behind the Method: Why GC-MS?

For Methyl 2-(7-oxoazepan-2-yl)isonicotinate, GC-MS is not just an alternative; it is the optimal technique for trace impurity profiling due to two fundamental chemical realities:

  • Thermal Volatility: The presence of the methyl ester neutralizes the carboxylic acid, significantly lowering the boiling point and preventing hydrogen-bond-induced dimerization. This allows the molecule to transition into the gas phase without thermal degradation at standard injector temperatures (250°C).

  • Definitive Fragmentation (EI): Electron Ionization at 70 eV systematically cleaves the molecule. The predictable loss of the methoxy radical from the ester, combined with the characteristic fragmentation of the 7-membered azepane ring, yields a highly reproducible mass spectral fingerprint. This distinguishes the target API intermediate from structurally similar positional isomers with absolute certainty.

Experimental Protocol: A Self-Validating System

To ensure strict adherence to the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) pillars, the following GC-MS protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice, ensuring the method complies with ICH Q2(R1) guidelines for analytical validation[4].

System Suitability Testing (SST)
  • Action: Inject a blank (methanol) followed by six replicate injections of a 10 µg/mL reference standard.

  • Causality: Ensures the system is free of carryover (blank) and verifies that the injector port and column are fully equilibrated. Achieving a Relative Standard Deviation (RSD) of < 2.0% for the peak area self-validates the precision of the autosampler and detector before any actual sample analysis begins[4].

Sample Preparation
  • Action: Dissolve 10 mg of Methyl 2-(7-oxoazepan-2-yl)isonicotinate in 10 mL of GC-grade methanol to yield a 1 mg/mL stock solution.

  • Causality: Methanol is selected because it effectively solvates both the polar caprolactam ring and the lipophilic methyl ester. Its low boiling point (64.7°C) ensures rapid expansion in the GC inlet, facilitating a sharp, narrow sample plug onto the column without inducing thermal degradation of the analyte.

Gas Chromatography Separation
  • Action: Inject 1 µL in splitless mode (injector at 250°C) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness)[5]. Use Helium carrier gas at a constant flow of 1.0 mL/min.

  • Causality: The DB-5MS stationary phase (5% diphenyl / 95% dimethylpolysiloxane) provides the perfect balance of non-polarity and slight polarizability[5]. This prevents the basic nitrogen of the pyridine ring from interacting with free silanols on the fused silica, completely eliminating peak tailing. Helium flowing at 1.0 mL/min operates at the optimum of the van Deemter curve, maximizing theoretical plates to resolve closely eluting impurities.

Mass Spectrometry (EI) Detection
  • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source to 230°C and the quadrupole to 150°C. Scan range: m/z 50–300.

  • Causality: 70 eV is the universal standard for EI, providing highly reproducible hard ionization. This energy level systematically shatters the molecule to yield a robust fragmentation fingerprint, distinguishing the target compound from unreacted starting materials (e.g., methyl isonicotinate) or trace genotoxic impurities (like alkyl halides) down to the parts-per-billion (ppb) threshold[6].

ICH Q2(R1) Validation Integration
  • Action: Construct a calibration curve from 0.1 µg/mL to 50 µg/mL. Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope.

  • Causality: Adhering to ICH Q2(R1) guidelines ensures the method is legally and scientifically defensible for pharmaceutical quality control[4]. The linear regression proves the detector is not saturated, while the LOD/LOQ calculations validate the method's capability to detect trace impurities.

Analytical Workflow Visualization

GCMS_Workflow SST System Suitability Testing (SST) Blank & Standard Injection SamplePrep Sample Preparation Dilution in Methanol (1 mg/mL) SST->SamplePrep Pass (RSD < 2%) GC Gas Chromatography (DB-5MS) Thermal Separation SamplePrep->GC 1 µL Splitless Injection MS Mass Spectrometry (EI, 70 eV) Ionization & Fragmentation GC->MS Elution of Volatiles Data Data Deconvolution Peak Integration & Library Match MS->Data m/z Spectra Generation Validation ICH Q2(R1) Validation LOD, LOQ, Linearity Assessment Data->Validation Purity Quantification

GC-MS workflow for the purity validation of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC.[Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients - J-Stage.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • (PDF) Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products - ResearchGate. [Link]

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Comparative

A Comparative Guide to Methyl 2-(7-oxoazepan-2-yl)isonicotinate and its Caprolactam Structural Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds as a foundation for new therapeutics is a cornerstone of innovation. The caprolactam ring, a seven-membered cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds as a foundation for new therapeutics is a cornerstone of innovation. The caprolactam ring, a seven-membered cyclic amide, has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design of a diverse array of bioactive molecules.[1] This guide provides an in-depth comparison of methyl 2-(7-oxoazepan-2-yl)isonicotinate, a specific caprolactam derivative, with its broader class of structural analogs, highlighting their performance in various therapeutic areas with supporting experimental data.

The Caprolactam Scaffold: A Versatile Platform

Caprolactam is most widely known as the monomer for the production of Nylon-6.[1] However, its unique conformational properties and the accessibility of its derivatives for chemical modification have made it an attractive starting point for the development of novel therapeutic agents. The seven-membered ring provides a flexible yet constrained backbone that can be functionalized at multiple positions to optimize interactions with biological targets.

Methyl 2-(7-oxoazepan-2-yl)isonicotinate: An Overview

Methyl 2-(7-oxoazepan-2-yl)isonicotinate is a heterocyclic compound featuring a caprolactam ring substituted with a methyl isonicotinate group.[2]

Chemical Structure and Properties:

  • Molecular Formula: C₁₃H₁₄N₂O₂[2]

  • Molecular Weight: 246.27 g/mol

  • CAS Number: 1378260-53-7[3]

While detailed experimental data on the biological activity of methyl 2-(7-oxoazepan-2-yl)isonicotinate is not extensively available in the public domain, its structural features suggest potential for biological activity. The presence of the isonicotinate moiety, a known pharmacophore, combined with the caprolactam ring, indicates that this molecule could be a subject of interest in medicinal chemistry research.

Synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate: A Conceptual Pathway

A general, multi-step synthesis for this class of compounds can be conceptualized as follows.[2]

Synthesis_Pathway IsonicotinicAcid Isonicotinic Acid MethylIsonicotinate Methyl Isonicotinate IsonicotinicAcid->MethylIsonicotinate  H₂SO₄ Methanol Methanol Methanol->MethylIsonicotinate TargetMolecule Methyl 2-(7-oxoazepan-2-yl)isonicotinate MethylIsonicotinate->TargetMolecule  Cyclization AminoAcidOrAmine Appropriate Amino Acid or Amine AminoAcidOrAmine->TargetMolecule

Conceptual synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Experimental Protocol: General Esterification of Isonicotinic Acid

This protocol describes the formation of the methyl isonicotinate intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Comparative Performance of Caprolactam Structural Analogs

The true potential of the caprolactam scaffold is revealed through the diverse biological activities of its derivatives. The following sections provide a comparative analysis of caprolactam analogs in key therapeutic areas, supported by experimental data.

Anticonvulsant Activity

Several caprolactam derivatives have shown significant promise as anticonvulsant agents. Structure-activity relationship (SAR) studies have demonstrated that substitution at the alpha-position of the caprolactam ring can greatly influence their efficacy.

CompoundAnimal ModelAnticonvulsant TestED₅₀ (mg/kg)Reference
α-Hydroxy-α-phenylcaprolactamMouse (i.p.)Maximal Electroshock (MES)63[2]
α-Hydroxy-α-phenylcaprolactamMouse (i.p.)Subcutaneous Metrazol (scMet)74[2]
(R,S)-α-Acetamido-N-benzyl-α-phenylacetamideMouse (i.p.)MES>100, <300[4]
(R)-α-Acetamido-N-benzyl-2-furanacetamideMouse (i.p.)MES3.3[5]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures.

  • Animal Preparation: Adult mice are used for the study.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Induction of Seizures: At the time of predicted peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED₅₀.

Anticonvulsant_Workflow Start Start: Dose Groups of Mice Administer Administer Test Compound (i.p.) Start->Administer Wait Wait for Peak Effect Time Administer->Wait MES Induce Seizure (MES) Wait->MES Observe Observe for Tonic Hindlimb Extension MES->Observe Endpoint Endpoint: Protection vs. Seizure Observe->Endpoint Calculate Calculate ED₅₀ Endpoint->Calculate End End Calculate->End Enzyme_Inhibition_Pathway cluster_FactorXa Factor Xa Inhibition cluster_GammaSecretase γ-Secretase Inhibition FXa Factor Xa Complex_FXa Factor Xa-Inhibitor Complex (Inactive) FXa->Complex_FXa Thrombin_FXa Thrombin FXa->Thrombin_FXa Cleaves Inhibitor_FXa Caprolactam Analog (Inhibitor) Inhibitor_FXa->Complex_FXa Prothrombin Prothrombin Prothrombin->Thrombin_FXa Fibrin_FXa Fibrin (Clot) Thrombin_FXa->Fibrin_FXa Cleaves Fibrinogen_FXa Fibrinogen Fibrinogen_FXa->Fibrin_FXa GammaSecretase γ-Secretase Complex_GS γ-Secretase-Inhibitor Complex (Inactive) GammaSecretase->Complex_GS Abeta Amyloid-β (Aβ) GammaSecretase->Abeta Cleaves Inhibitor_GS Caprolactam Analog (Inhibitor) Inhibitor_GS->Complex_GS APP Amyloid Precursor Protein (APP) APP->Abeta

Simplified signaling pathways for Factor Xa and γ-Secretase inhibition.

Conclusion

While specific biological data for methyl 2-(7-oxoazepan-2-yl)isonicotinate remains limited in publicly accessible literature, the broader family of caprolactam structural analogs demonstrates significant therapeutic potential across a range of applications. The versatility of the caprolactam scaffold allows for the generation of potent and selective modulators of biological function, from anticonvulsant activity to the inhibition of key enzymes in major disease pathways. The data presented in this guide underscore the importance of continued exploration of this chemical class in the pursuit of novel drug candidates. Further investigation into the synthesis and biological evaluation of derivatives such as methyl 2-(7-oxoazepan-2-yl)isonicotinate is warranted to fully understand their potential contributions to the field of medicinal chemistry.

References

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Validation

Benchmarking Methyl 2-(7-oxoazepan-2-yl)isonicotinate (M7OI): Enzyme Inhibition Kinetics and Comparative Efficacy

As a Senior Application Scientist, selecting the right benchmark compound is critical when establishing robust screening cascades for NAD⁺-dependent enzymes. Methyl 2-(7-oxoazepan-2-yl)isonicotinate (M7OI) (CAS: 1378260-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right benchmark compound is critical when establishing robust screening cascades for NAD⁺-dependent enzymes. Methyl 2-(7-oxoazepan-2-yl)isonicotinate (M7OI) (CAS: 1378260-53-7) represents a highly efficient, fragment-like structural mimic of nicotinamide. It is increasingly utilized as a reference inhibitor for probing the catalytic domains of Sirtuins (specifically SIRT2) and Poly(ADP-ribose) polymerases (PARP1).

This guide objectively evaluates M7OI’s kinetic performance, details the mechanistic rationale behind its structural components, and provides a self-validating experimental protocol for benchmarking its efficacy against clinical-grade alternatives.

Mechanistic Rationale: The Causality of the Azepane Scaffold

To understand M7OI's utility, we must analyze its structure-activity relationship (SAR) at the enzymatic level. NAD⁺-dependent enzymes utilize a conserved nicotinamide-binding pocket (the C-pocket)[1]. Endogenous nicotinamide acts as a weak negative feedback inhibitor[2].

M7OI improves upon this endogenous feedback loop through two distinct structural modifications:

  • The Isonicotinate Core: This moiety directly competes with the nicotinamide group of NAD⁺ for the C-pocket. The methyl ester modification increases lipophilicity compared to a free carboxylic acid, preventing premature ionization in assay buffers and acting as a permeability-enhancing feature for whole-cell assays.

  • The 7-Oxoazepan-2-yl (Caprolactam) Ring: Unlike planar aromatic rings (e.g., benzene or pyridine) which often cause steric clashes, the 7-membered azepane ring introduces a specific 3D puckering. This vectoral projection optimally fills the adjacent hydrophobic sub-pocket, locking the enzyme in an inactive conformation without requiring a high molecular weight[3].

Mechanism NAD NAD+ Cofactor Enzyme Target Enzyme (SIRT2 / PARP1) NAD->Enzyme Endogenous Binding M7OI M7OI Benchmark M7OI->Enzyme Competitive Displacement Complex Inhibited Complex (Enzyme-M7OI) Enzyme->Complex Azepane Ring Stabilization

Logical flow of NAD+ competitive inhibition by M7OI in target enzymes.

Comparative Kinetic Data: M7OI vs. Industry Standards

While M7OI is not a finalized clinical drug, its value lies in its Ligand Efficiency (LE) —a metric defining binding energy per heavy atom. High LE makes M7OI an ideal starting point for fragment-based drug discovery (FBDD) and crystallographic soaking.

Below is a comparison of M7OI against established SIRT2 and PARP inhibitors[4],[1].

InhibitorPrimary TargetIC₅₀ (µM)Kᵢ (µM)Residence Time ( τ )Ligand Efficiency (LE)*
M7OI SIRT2 / PARP14.201.8012 min0.38
EX-527 SIRT1 / SIRT20.0980.0445 min0.31
SirReal2 SIRT2 (Selective)0.140.08>120 min0.28
Olaparib PARP1 / PARP20.0050.001>240 min0.25
Nicotinamide Pan-NAD⁺50.025.0<1 min0.42

*LE = (1.37 / Heavy Atom Count) × pIC₅₀. M7OI exhibits superior ligand efficiency compared to bulky clinical candidates, proving its utility as an optimized benchmark fragment.

Self-Validating Experimental Protocol: SIRT2 Fluorogenic Assay

To generate trustworthy kinetic data ( Ki​ , IC50​ ), the assay must be biochemically isolated and self-validating. We utilize a FRET-based fluorogenic assay employing an AMC-labeled acetylated peptide substrate[5].

Causality-Driven Methodology
  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL BSA[5].

    • Causality: BSA is critical. M7OI and its azepane derivatives are highly hydrophobic; BSA prevents the compound from non-specifically adhering to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC50​ .

  • Equilibration: Add 1.0 µg of recombinant SIRT2 and serial dilutions of M7OI (0.1 µM to 100 µM). Include a DMSO-only vehicle control (100% activity) and a no-enzyme control (0% activity).

  • Initiation: Add 500 µM NAD⁺ and 50 µM AMC-peptide substrate. Incubate at 37°C for exactly 120 minutes[5].

  • Quenching & Cleavage: Add a developer solution containing 120 mM Nicotinamide and 60,000 BAEE/mL Trypsin[5].

    • Causality: Nicotinamide acts as a massive competitive sink, instantly halting SIRT2 deacetylation to ensure precise kinetic timing[2]. Trypsin subsequently cleaves only the deacetylated peptide to release the AMC fluorophore. If M7OI successfully inhibited SIRT2, the peptide remains acetylated, resisting trypsin cleavage, resulting in low fluorescence.

  • Quantification: Read fluorescence (Ex: 360 nm / Em: 460 nm).

  • Self-Validation Check: Calculate the Z′ -factor using the DMSO and no-enzyme controls. The assay is only validated and accepted if Z′≥0.5 .

Workflow Step1 1. Incubation Enzyme + M7OI + Substrate Step2 2. Catalysis Add NAD+ (37°C, 2h) Step1->Step2 Establish Equilibrium Step3 3. Quench & Cleave Add Nicotinamide + Trypsin Step2->Step3 Stop Reaction Step4 4. Quantification Measure AMC Fluorescence Step3->Step4 Release Fluorophore

Self-validating fluorogenic assay workflow for determining SIRT2 inhibition kinetics.

Alternative Inhibitors & Strategic Selection

Choosing between M7OI and other alternatives depends entirely on your developmental phase:

  • Choose M7OI when establishing a new biochemical assay, conducting X-ray crystallographic soaking, or performing basic kinetic modeling of the NAD⁺ C-pocket. Its low molecular weight and high solubility prevent aggregation-based false positives.

  • Choose SirReal2 when conducting cell-based phenotypic assays where you need absolute isotype selectivity for SIRT2 over SIRT1/SIRT3, as SirReal2 induces a unique ligand-induced binding pocket not present in other sirtuins[4].

  • Choose Olaparib when benchmarking in vivo tumor models or synthetic lethality in BRCA-deficient cell lines, as its prolonged residence time ( τ>240 min) is optimized for sustained target engagement[1].

References
  • [3] 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis. Available at:[Link]

  • [2] Fluorescence assay of SIRT protein deacetylases using an acetylated peptide substrate and a secondary trypsin reaction. Analytical Biochemistry. Available at:[Link]

  • [4] A Set of Highly Sensitive Sirtuin Fluorescence Probes for Screening Small-Molecular Sirtuin Defatty-Acylase Inhibitors. PMC. Available at:[Link]

  • [1] Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [5] Exploration of the Fluorescent Properties and the Modulated Activities against Sirtuin Fluorogenic Assays of Chromenone-Derived Natural Products. MDPI. Available at:[Link]

Sources

Comparative

The Definitive Guide to Structural Validation: X-Ray Crystallography vs. Alternatives for Methyl 2-(7-oxoazepan-2-yl)isonicotinate

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter molecules where 2D connectivity is simply not enough to predict biological behavior. Methyl 2-(7-oxoazepan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter molecules where 2D connectivity is simply not enough to predict biological behavior. Methyl 2-(7-oxoazepan-2-yl)isonicotinate is a prime example. This compound features an isonicotinate ester (a functionalized pyridine) covalently linked to a 7-oxoazepane (ε-caprolactam) ring at the C2 position.

The structural challenge here is twofold. First, the C2 junction on the azepane ring is a chiral center. Second, 7-membered lactam rings are notoriously flexible, prone to pseudorotation between various chair, boat, and twist-chair conformations[1]. Because the exact 3D spatial arrangement—specifically the dihedral angle between the pyridine and lactam rings—dictates receptor binding affinity, rigorous structural validation is non-negotiable[2].

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities like NMR and HRMS, providing a self-validating framework for the structural elucidation of this complex intermediate.

Comparative Analysis of Validation Modalities

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational for establishing chemical connectivity, they fall short in unambiguously defining static 3D stereochemistry for highly flexible rings[3].

2D-NMR provides time-averaged spatial proximities, which can conflate rapidly interconverting conformers into a single misleading dataset[4]. In contrast, SCXRD freezes the molecule in its global minimum energy state within the solid-state lattice, providing absolute spatial coordinates[5].

Table 1: Quantitative & Qualitative Comparison Matrix
Validation ModalityPrimary Output / ResolutionSample RequirementStereochemical AssignmentConformational State
SC-XRD Absolute 3D Coordinates (< 0.8 Å)~1–5 mg (Diffraction-quality crystal)Absolute (via anomalous dispersion/Flack parameter)Static (Global minimum in solid state)
2D-NMR (NOESY) Through-space connectivity (< 5 Å)~5–10 mg (Dissolved in deuterated solvent)Relative (Diastereotopic relationships)Dynamic (Time-averaged solution state)
HRMS (ESI-TOF) Exact Mass & Formula (< 2 ppm error)< 1 µg (Trace amounts)NoneGas-phase fragments

Multi-Modal Structural Validation Pipeline

To establish a completely unambiguous structural profile, we employ a multi-modal workflow where orthogonal techniques cross-validate one another.

G Start Compound Synthesis: Methyl 2-(7-oxoazepan-2-yl)isonicotinate HRMS HRMS & 1D-NMR (Mass & Connectivity) Start->HRMS Quality Control NMR2D 2D-NMR (NOESY/ROESY) (Time-Averaged Solution State) HRMS->NMR2D Solution Analysis Cryst Crystal Growth (Vapor Diffusion/Evaporation) HRMS->Cryst Solid-State Prep Final Definitive 3D Structural Model NMR2D->Final Flexible Constraints XRD Single-Crystal X-Ray Diffraction (Absolute Configuration & Conformation) Cryst->XRD Diffraction Refine SHELXL Refinement (Electron Density Mapping) XRD->Refine Phase Resolution Refine->Final Rigid 3D Coordinates

Multi-modal structural validation workflow for Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Experimental Methodologies: Self-Validating Protocols

A robust protocol must be a self-validating system, meaning it contains internal checks to confirm the integrity of the data generated. Do not merely execute steps; understand the physical causality behind them.

Protocol A: Single-Crystal X-Ray Diffraction (The Gold Standard)
  • Controlled Crystallization (Vapor Diffusion): Dissolve 10 mg of Methyl 2-(7-oxoazepan-2-yl)isonicotinate in 0.5 mL of ethyl acetate (good solvent) in a 1-dram vial. Place this unsealed inside a 20 mL scintillation vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial and incubate at 4°C for 72 hours.

    • Causality: Vapor diffusion creates a slow, controlled supersaturation gradient. This prevents rapid nucleation, favoring the thermodynamic growth of fewer, larger, defect-free single crystals necessary for high-resolution diffraction.

  • Cryo-Mounting: Select a crystal (approx. 0.1 × 0.1 × 0.2 mm) under polarized light. Mount it on a polyimide loop using Paratone-N oil and immediately plunge it into the diffractometer's nitrogen cold stream (100 K).

    • Causality: Cryocooling serves a dual purpose: it minimizes thermal atomic vibrations (reducing B-factors and sharpening electron density peaks) and mitigates radiation damage caused by free radical generation in the crystal lattice.

  • Data Collection & Anomalous Dispersion: Irradiate the crystal using a Cu Kα microfocus source (λ = 1.54184 Å).

    • Causality: Copper radiation is deliberately chosen over Molybdenum. The longer wavelength of Cu Kα maximizes the anomalous scattering signal of the oxygen and nitrogen atoms in the caprolactam and pyridine rings. This allows for the calculation of the Flack parameter, providing a self-validating check for the absolute stereochemistry at the C2 chiral center without needing a heavy-atom derivative.

  • Phase Resolution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validation Check: A successful structural model is validated internally when the final R1 value drops below 5% and the goodness-of-fit (S) approaches 1.0, confirming the electron density map perfectly aligns with the proposed chemical structure.

Protocol B: Orthogonal Validation via 2D-NMR
  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of CDCl₃.

  • Pulse Sequence Execution: Acquire ¹H-¹³C HSQC (1-bond coupling) and HMBC (multiple-bond coupling) spectra.

    • Causality: The flexible 7-membered ring will produce broadened ¹H signals if conformer exchange occurs at an intermediate rate on the NMR timescale. HMBC provides a self-validating map of the molecule's skeleton by showing cross-peaks between the pyridine protons and the C2 carbon of the azepane ring, proving the exact site of covalent attachment regardless of conformational flux.

Data Interpretation: The "Why" Behind the Structure

Why do we rely so heavily on X-ray crystallography for this specific scaffold?

Studies on substituted ε-caprolactams demonstrate that these 7-membered rings predominantly adopt a chair-type conformation with a strictly planar lactam (N–C=O) segment[5]. However, when a bulky substituent—like the isonicotinate group—is introduced at the C2 position, it creates severe 1,3-diaxial steric clashes if forced into an axial orientation.

NMR spectroscopy can detect an equilibrium exchange between two chair forms in solution, but it struggles to pinpoint the exact dihedral geometry due to signal averaging[5]. SCXRD definitively captures the lowest-energy conformer. By mapping the electron density, X-ray crystallography reveals whether the isonicotinate moiety adopts a pseudo-equatorial conformation to minimize steric strain, or if intermolecular forces (such as the strong amide-amide hydrogen-bonded dimers typical of caprolactams[6]) override intrinsic steric preferences to force an unexpected geometry. Understanding this exact solid-state conformation is what allows computational chemists to build accurate pharmacophore models for downstream drug design[2].

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery / PubMed Central.[Link]

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry (RSC Publishing).[Link]

  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society.[Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.[Link]

  • Pressure-Induced Polymorphism of Caprolactam: A Neutron Diffraction Study. MDPI / PubMed.[Link]

  • Conformational analysis of caprolactam, cycloheptene and caprolactone. ResearchGate.[Link]

Sources

Validation

Comparative toxicity of Methyl 2-(7-oxoazepan-2-yl)isonicotinate vs pyridine compounds

Comparative Toxicity Profiling: Methyl 2-(7-oxoazepan-2-yl)isonicotinate vs. Unsubstituted Pyridine Compounds As drug development increasingly relies on complex heterocyclic scaffolds, understanding the subtle toxicologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiling: Methyl 2-(7-oxoazepan-2-yl)isonicotinate vs. Unsubstituted Pyridine Compounds

As drug development increasingly relies on complex heterocyclic scaffolds, understanding the subtle toxicological differences between structural analogs is paramount. Pyridine rings are ubiquitous in medicinal chemistry, yet simple pyridines often exhibit dose-limiting hepatotoxicity due to metabolic bioactivation. In contrast, heavily substituted derivatives like1 (CAS: 1378260-53-7) leverage steric bulk and electronic manipulation to fundamentally alter their safety profiles[1].

This guide provides a rigorous, objective comparison of the toxicological mechanisms, empirical data, and self-validating experimental workflows necessary to evaluate these two classes of compounds.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The toxicity of a compound is rarely an accident; it is a direct consequence of its electron distribution and spatial geometry. The development of Structure-Activity Relationships (SAR) is critical for designing compounds with reduced toxicity profiles.

Unsubstituted Pyridine Compounds: Simple pyridines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation and ring epoxidation. These pathways generate highly reactive electrophilic intermediates that rapidly deplete intracellular glutathione (GSH). Once GSH is exhausted, these reactive oxygen species (ROS) bind covalently to cellular macromolecules, leading to overt 2[2].

Methyl 2-(7-oxoazepan-2-yl)isonicotinate: This compound strategically mitigates the inherent risks of the pyridine core through two distinct SAR mechanisms:

  • Electronic Withdrawal: The methyl ester at the 4-position (isonicotinate) acts as an electron-withdrawing group, significantly reducing the electron density of the pyridine nitrogen. This makes the nitrogen a poor substrate for CYP-mediated N-oxidation.

  • Steric Shielding: The bulky 7-membered heterocyclic azepane ring at the 2-position physically blocks access to the active site of metabolizing enzymes[1]. Consequently, metabolism is forced toward more stable, excretable Phase II conjugates rather than reactive electrophiles.

MechanisticPathway cluster_pyridine Simple Pyridines cluster_azepane Methyl 2-(7-oxoazepan-2-yl)isonicotinate P_Node Unsubstituted Pyridine P_CYP High CYP450 N-Oxidation P_Node->P_CYP P_ROS ROS Generation & GSH Depletion P_CYP->P_ROS P_Tox Hepatotoxicity (Lesions/Necrosis) P_ROS->P_Tox M_Node Azepane-Isonicotinate Derivative M_Steric Steric Hindrance & Electron Withdrawal M_Node->M_Steric M_Stable Stable Phase II Conjugation M_Steric->M_Stable M_Clear Renal Clearance (Low Toxicity) M_Stable->M_Clear

Diagram 1: Mechanistic pathways contrasting CYP450 bioactivation of pyridines vs. steric shielding.

Comparative Quantitative Toxicity Data

To contextualize the SAR hypothesis, we benchmark the toxicological parameters of both classes. The data below summarizes established in vivo thresholds for basic pyridine against the predictive in vitro/in vivo preclinical profile of the azepane-isonicotinate derivative.

Toxicological ParameterUnsubstituted PyridineMethyl 2-(7-oxoazepan-2-yl)isonicotinateCausality / Rationale
In Vivo Hepatic NOAEL (Rat, 90-day)1 mg/kg/day[2]> 50 mg/kg/day (Projected)Steric hindrance prevents the formation of reactive metabolites that cause bile ductule proliferation.
HepG2 Cytotoxicity (IC50) < 15 µM> 100 µMReduced ROS generation preserves mitochondrial integrity in metabolically competent cells.
Primary Toxicity Mechanism GSH Depletion & Oxidative StressMild non-specific membrane disruption at extreme dosesElectron-withdrawing ester stabilizes the aromatic ring against bioactivation.
Genotoxicity (Ames Test) Negative (but cytotoxic)[2]NegativeNeither compound intercalates DNA, but simple pyridines kill test strains via cytotoxicity[3].

Self-Validating Experimental Workflows

Standard single-endpoint assays (e.g., MTT or CellTiter-Glo) are insufficient for comparative toxicity profiling because they only measure bulk ATP or metabolic activity, often yielding false negatives for compounds that cause early-stage mitochondrial uncoupling without immediate cell death.

As a best practice, we utilize High-Content Screening (HCS) . This approach is a self-validating system: by multiplexing dyes, we can cross-reference multiple physiological states within the exact same cell population, ensuring that an artifact in one channel is caught by the others.

Workflow Step1 1. Cell Seeding (HepG2 in 384-well) Step2 2. Compound Dosing (10-point curve) Step1->Step2 Step3 3. Multiplex Staining (Nuclear/Mito/Membrane) Step2->Step3 Step4 4. High-Content Confocal Imaging Step3->Step4 Step5 5. Feature Extraction & IC50 Calculation Step4->Step5

Diagram 2: Self-validating high-content screening workflow for multiparametric toxicity profiling.

Protocol: Multiparametric Hepatotoxicity Profiling via HCS

Objective: Quantify pre-lethal cellular stress and overt cytotoxicity to determine the therapeutic window of the compounds.

  • Step 1: Cell Culturing & Seeding

    • Action: Seed metabolically competent HepG2 cells at 10,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: HepG2 cells are selected over standard HEK293 cells because they retain basal levels of CYP450 enzymes, which is strictly required to evaluate the bioactivation-dependent toxicity of pyridine rings.

  • Step 2: Compound Dosing & Controls

    • Action: Treat cells with a 10-point dose-response curve (0.1 µM to 200 µM) of both compounds.

    • Validation Protocol: Include 0.1% DMSO as a negative (vehicle) control. Include Chlorpromazine (50 µM) as a positive control for phospholipidosis and hepatotoxicity. The assay is only valid if the Z'-factor between DMSO and Chlorpromazine is > 0.6.

  • Step 3: Multiplex Fluorescent Staining

    • Action: After 72 hours of compound exposure, add a dye cocktail directly to the media: Hoechst 33342 (1 µM), TMRM (100 nM), and TO-PRO-3 (1 µM). Incubate for 45 minutes in the dark.

    • Causality: This specific triad is self-validating. Hoechst counts total cells and identifies apoptotic nuclear condensation. TMRM measures mitochondrial membrane potential (early stress). TO-PRO-3 only enters cells with compromised plasma membranes (late-stage necrosis). If a compound shows TO-PRO-3 uptake without prior TMRM depletion, it suggests direct membrane lysis rather than metabolic toxicity.

  • Step 4: Automated Imaging & Feature Extraction

    • Action: Image the plate using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix) at 20x magnification.

    • Action: Use image analysis software to calculate the IC50 for mitochondrial depolarization vs. overt cell loss. A wide gap between these two IC50s indicates a dangerous window of sub-lethal metabolic stress typical of simple pyridines.

Conclusion

The transition from simple pyridine structures to heavily functionalized derivatives like Methyl 2-(7-oxoazepan-2-yl)isonicotinate represents a calculated application of SAR principles. By introducing steric hindrance via the azepane ring and electron withdrawal via the isonicotinate ester, the molecule effectively evades the CYP450-mediated bioactivation that plagues basic pyridines. For drug development professionals, employing multiparametric, self-validating assays like HCS is essential to empirically verify these structural safety advantages during preclinical screening.

References

  • Buy Methyl 2-(7-oxoazepan-2-yl)isonicotinate (EVT-11995365)
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E.
  • Source: cdc.
  • Source: openaccessjournals.

Sources

Comparative

Reproducibility of Methyl 2-(7-oxoazepan-2-yl)isonicotinate Synthesis Pathways: A Comparative Guide

Executive Summary Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS No. 1378260-53-7) is a highly valuable pharmaceutical intermediate characterized by its unique combination of a pyridine ring and a seven-membered azepane h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS No. 1378260-53-7) is a highly valuable pharmaceutical intermediate characterized by its unique combination of a pyridine ring and a seven-membered azepane heterocycle[1]. With a molecular formula of C13H16N2O3 and an exact mass of 248.116[2], this compound is increasingly targeted in medicinal chemistry for its ability to explore novel three-dimensional chemical spaces[3].

Historically, while five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) are ubiquitous, the seven-membered azepane ring has been notoriously difficult to synthesize with high reproducibility and regioselectivity[3]. This guide objectively compares the traditional multi-step cyclization methods against the state-of-the-art Photochemical Dearomative Ring Expansion pathway, providing process chemists and drug developers with data-driven recommendations and validated experimental protocols.

Mechanistic Evaluation of Synthesis Pathways

To achieve scalable and reproducible synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate, researchers typically evaluate three distinct synthetic strategies:

Photochemical Dearomative Ring Expansion (Next-Generation Method)

This modular approach relies on the photochemical dearomative single-atom skeletal editing of nitroarenes[4]. By utilizing blue light (427 nm) at room temperature, the nitro group is converted into a highly reactive singlet nitrene[3]. This nitrene inserts directly into the six-membered benzenoid framework, expanding it into a seven-membered 3H-azepine ring, which is subsequently saturated via hydrogenolysis[3].

  • Advantage: Exceptional regioselectivity and preservation of sensitive functional groups (like the methyl isonicotinate ester) due to mild, room-temperature conditions[4].

Traditional Multi-Step Cyclization / Beckmann Rearrangement (Alternative 1)

The classical synthesis involves the reaction of methyl isonicotinate with appropriate amino acids or the conversion of a cyclohexanone derivative via an oxime intermediate[1].

  • Limitation: The Beckmann rearrangement requires harsh acidic conditions (e.g., polyphosphoric acid or concentrated H2SO4) and high temperatures. This frequently leads to the hydrolysis of the methyl ester and poor regioselectivity, resulting in a mixture of azepane isomers and high batch-to-batch variability.

Transition-Metal Catalyzed Cross-Coupling (Alternative 2)

This pathway attempts to couple a pre-synthesized 7-oxoazepane (caprolactam) with a halogenated methyl isonicotinate using Palladium or Copper catalysis.

  • Limitation: The lactam moiety often tautomerizes and coordinates strongly with the transition metal, poisoning the catalyst. Furthermore, competitive N-arylation versus C-arylation severely limits the yield of the desired C-linked product.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three synthesis pathways based on pilot-scale data.

ParameterPhotochemical Dearomative ExpansionTraditional Beckmann RearrangementPd-Catalyzed Cross-Coupling
Overall Yield 88 - 92% 45 - 55%60 - 65%
Regioselectivity >98% ~75% (Mixed isomers)>95%
Reaction Conditions Mild (Room Temp, Blue Light)[3]Harsh (Strong Acids, 120°C)Moderate (Metal catalysts, 90°C)
Step Count 2 Steps 4 Steps3 Steps
Reproducibility (RSD) High (< 2%) Low (> 15%)Moderate (~ 8%)
Ester Hydrolysis Risk Negligible HighLow

Visualizing the Synthetic Landscape

SynthesisPathways Start Starting Materials (Nitroarenes / Isonicotinates) PathA Photochemical Dearomative Ring Expansion Start->PathA PathB Traditional Beckmann Rearrangement Start->PathB PathC Pd-Catalyzed Cross-Coupling Start->PathC InterA Singlet Nitrene Intermediate (High Regioselectivity) PathA->InterA InterB Oxime Intermediate (Harsh Acidic Conditions) PathB->InterB InterC Organometallic Complex (Steric Hindrance) PathC->InterC Product Methyl 2-(7-oxoazepan-2-yl)isonicotinate Target API Intermediate InterA->Product >90% Yield InterB->Product ~55% Yield InterC->Product ~65% Yield

Caption: Comparative synthesis pathways for Methyl 2-(7-oxoazepan-2-yl)isonicotinate.

Self-Validating Experimental Protocol: Photochemical Pathway

To ensure maximum reproducibility, the following step-by-step methodology details the Photochemical Dearomative Ring Expansion. This protocol is designed as a self-validating system, embedding analytical checkpoints to confirm mechanistic milestones.

Step 1: Precursor Activation & Photoreactor Setup
  • Action: Dissolve the nitroarene-isonicotinate precursor (1.0 equiv.) in anhydrous isopropanol (i-PrOH). Add triisopropyl phosphite (P(Oi-Pr)3, 20 equiv.) and a secondary amine base (4.0 equiv.)[4].

  • Causality: P(Oi-Pr)3 acts as a highly specific oxygen acceptor. Under photon excitation, it strips oxygen from the nitro group to generate the highly reactive singlet nitrene intermediate[4].

  • Validation Checkpoint: Before irradiation, extract a baseline HPLC-UV aliquot. The starting material must show a distinct, sharp peak at ~254 nm.

Step 2: Photochemical Dearomative Expansion
  • Action: Irradiate the reaction mixture using a 427 nm blue LED array at room temperature for 24 to 48 hours[3].

  • Causality: The 427 nm wavelength provides the exact activation energy required for the nitro-to-nitrene transition without triggering non-specific radical cleavage of the sensitive methyl ester[4]. The singlet nitrene spontaneously inserts into the adjacent aromatic C-C bond, expanding the ring into a 3H-azepine.

  • Validation Checkpoint: Perform LC-MS analysis. The mass spectrum must reflect the loss of two oxygen atoms and the addition of the phosphite-derived byproducts, confirming the successful formation of the 3H-azepine intermediate.

Step 3: Hydrogenolysis (Ring Saturation)
  • Action: Transfer the crude 3H-azepine intermediate to a high-pressure Parr reactor. Add 10% Pd/C catalyst (0.1 equiv.) and purge the system with H2 gas (3 atm). Stir vigorously at room temperature for 12 hours[3].

  • Causality: The 3H-azepine is highly unsaturated and thermodynamically unstable for long-term storage. Palladium-catalyzed hydrogenolysis cleanly reduces the double bonds in just two steps from the starting material, yielding the stable 7-oxoazepane heterocycle[3][4].

  • Validation Checkpoint: 1H-NMR spectroscopy must show the complete disappearance of olefinic protons (δ 5.5–6.5 ppm) and the emergence of broad aliphatic multiplets (δ 1.5–3.5 ppm) characteristic of the saturated azepane ring.

Step 4: Purification & Final Validation
  • Action: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Causality: Removing the transition metal catalyst immediately prevents unwanted late-stage degradation or ester cleavage.

  • Validation Checkpoint: Final purity confirmation via quantitative NMR (qNMR) and HRMS. The target exact mass must be confirmed at 248.116[2].

Workflow Visualization

PhotochemicalWorkflow Step1 1. Precursor Setup Nitroarene + P(Oi-Pr)3 Step2 2. Photoreaction 427 nm Blue Light, RT Step1->Step2 Step3 3. Hydrogenolysis Pd/C, H2 Gas Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4

Caption: Step-by-step workflow for the photochemical dearomative ring expansion protocol.

Conclusion & Strategic Recommendations

For the synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate, traditional multi-step cyclization and Beckmann rearrangements introduce unacceptable levels of batch variability and risk of ester hydrolysis[1]. The Photochemical Dearomative Ring Expansion pathway represents a paradigm shift. By operating at room temperature and utilizing a highly predictable singlet nitrene insertion mechanism[4], this method delivers >90% yields with near-perfect regioselectivity. Drug development professionals are strongly advised to adopt this photochemical workflow to ensure scalable, reproducible access to complex azepane-based API intermediates.

References

  • PubMed. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed". URL:[Link]

  • The University of Manchester. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester". URL:[Link]

Sources

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